molecular formula C10H9BrO2 B6305392 (E)-3-(3-Bromo-5-methylphenyl)acrylic acid CAS No. 1262018-17-6

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Cat. No.: B6305392
CAS No.: 1262018-17-6
M. Wt: 241.08 g/mol
InChI Key: DSMGVINLXZECBW-NSCUHMNNSA-N
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Description

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound belongs to a class of substituted cinnamic acid derivatives, which are recognized for their potential as core structures in developing biologically active molecules . Related bromo- and methoxy-substituted acrylic acid derivatives have been identified as key intermediates in synthesizing novel compounds that target metabolic pathways . As a scaffold, this compound is valuable for generating analogs for structure-activity relationship (SAR) studies, particularly in exploring new AMPK activators with potential therapeutic effects for conditions like non-alcoholic fatty liver disease (NAFLD), based on the activity of closely related structures . The bromine atom on the phenyl ring provides a versatile handle for further functionalization via modern cross-coupling reactions, making it a versatile building block for constructing more complex molecular architectures, including potential macrocyclic peptides or peptidomimetics . The compound is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromo-5-methylphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-7-4-8(2-3-10(12)13)6-9(11)5-7/h2-6H,1H3,(H,12,13)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGVINLXZECBW-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)Br)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular structure and weight of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (CAS: 1262018-17-6) is a functionalized cinnamic acid derivative serving as a critical building block in medicinal chemistry and materials science. Characterized by its trans (E) alkene geometry, this compound integrates three distinct chemical handles—a carboxylic acid, an aryl bromide, and a methyl group—onto a phenyl scaffold. This unique substitution pattern allows for orthogonal functionalization: the bromide facilitates palladium-catalyzed cross-coupling (Suzuki, Heck), the acid enables amide/ester formation, and the methyl group modulates lipophilicity (LogP) and metabolic stability. It is widely utilized in the synthesis of anti-inflammatory agents, histone deacetylase (HDAC) inhibitors, and advanced polymer precursors.

Molecular Identity & Physicochemical Profile[1]

Nomenclature & Identifiers
PropertyDetail
IUPAC Name (2E)-3-(3-Bromo-5-methylphenyl)prop-2-enoic acid
Common Name 3-Bromo-5-methylcinnamic acid
CAS Registry Number 1262018-17-6
SMILES CC1=CC(Br)=CC(\C=C\C(O)=O)=C1
InChI Key GPBINNSHRSTZQE-AATRIKPKSA-N
Molecular Weight & Formula
ElementCountMass Contribution
Carbon (C)10120.11 Da
Hydrogen (H)99.07 Da
Bromine (Br)179.90 Da
Oxygen (O)232.00 Da
Exact Mass 239.9786 Da
Molecular Weight 241.08 g/mol (Average)
Physicochemical Properties[2]
  • Physical State: White to off-white crystalline solid.

  • Melting Point (Predicted): 165–170 °C (Consistent with meta-substituted cinnamic acids).

  • pKa (Predicted): 4.45 ± 0.10 (Carboxylic acid).

  • LogP (Predicted): 3.32 (High lipophilicity due to aromatic/methyl/bromo combination).

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.

Structural Analysis & Stereochemistry

The molecule adopts a planar geometry across the cinnamoyl backbone, stabilized by extended


-conjugation between the phenyl ring and the acrylic acid moiety.
  • Stereochemistry: The (E)-isomer is thermodynamically favored over the (Z)-isomer due to steric hindrance between the phenyl ring and the carboxylic acid group in the cis configuration.

  • Electronic Effects:

    • Bromine (C3): Exerts an inductive electron-withdrawing effect (-I), deactivating the ring slightly but activating the C-Br bond for oxidative addition.

    • Methyl (C5): Exerts a weak inductive donating effect (+I), balancing the lipophilic profile.

    • Acrylic Acid: Electron-withdrawing group (EWG) via resonance, making the

      
      -carbon electrophilic (Michael acceptor).
      

Synthetic Methodology: Knoevenagel Condensation[2][3][4]

The most robust route for synthesizing (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is the Knoevenagel Condensation of 3-bromo-5-methylbenzaldehyde with malonic acid. This method ensures high trans (E) selectivity due to the decarboxylation mechanism.

Reaction Scheme

Reagents: 3-Bromo-5-methylbenzaldehyde, Malonic acid, Pyridine (Solvent/Base), Piperidine (Catalyst). Conditions: Reflux (80–100 °C), 4–6 hours.

Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-5-methylbenzaldehyde (CAS 188813-04-9) Reagent Add: Malonic Acid (1.2 eq) Solvent: Pyridine Cat: Piperidine Start->Reagent Reflux Reaction: Reflux @ 90°C 4-6 Hours (Decarboxylation -CO2) Reagent->Reflux Condensation Quench Quench: Pour into Ice-Cold HCl (1M) Reflux->Quench Cooling Precipitate Precipitate Formation (Crude Acid) Quench->Precipitate pH < 2 Purification Purification: Recrystallization (EtOH/H2O) Precipitate->Purification Filtration Final Final Product: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Purification->Final

Figure 1: Step-by-step synthesis workflow via Knoevenagel Condensation.[1]

Detailed Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzaldehyde (10 mmol, 1.99 g) and malonic acid (12 mmol, 1.25 g) in pyridine (10 mL).

  • Catalysis: Add piperidine (0.5 mL) as a catalyst.

  • Reaction: Heat the mixture to 90–100 °C. Evolution of CO

    
     gas indicates the decarboxylation step is proceeding. Maintain reflux for 4–6 hours until gas evolution ceases.
    
  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into a stirred mixture of ice and concentrated HCl (approx. 50 mL, pH should be < 2).

  • Isolation: The product will precipitate as a white solid. Filter the solid using a Buchner funnel and wash with cold water to remove residual pyridine.

  • Purification: Recrystallize the crude solid from an Ethanol/Water (3:1) mixture to obtain pure (E)-isomer crystals.

Analytical Characterization

Trustworthy identification relies on confirming the substitution pattern and alkene geometry.

Proton NMR ( H NMR) - Predicted (DMSO- , 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignmentInterpretation
12.40 s (br)1H-COOHCarboxylic acid proton.
7.75 s1HAr-H (C2)Isolated proton between Br and alkene.
7.60 d1H=CH-Ar

-proton of alkene (Deshielded).
7.55 s1HAr-H (C4)Proton between Br and Me.
7.40 s1HAr-H (C6)Proton between Me and alkene.
6.65 d1H=CH-COOH

-proton of alkene.
2.35 s3H-CH

Methyl group attached to aromatic ring.

Note: The coupling constant (


) for the alkene doublets (7.60 and 6.65 ppm) will be approximately 16.0 Hz , confirming the Trans (E)  geometry.
Mass Spectrometry (MS)
  • Ionization Mode: ESI- (Negative Mode) or EI.

  • Isotope Pattern: Due to the presence of one Bromine atom, the molecular ion peak will show a characteristic 1:1 doublet separated by 2 mass units.

    • [M-H]

      
       (79Br):  238.97 Da
      
    • [M-H]

      
       (81Br):  240.97 Da
      

Applications in Drug Discovery[6][7]

This compound acts as a versatile scaffold ("Warhead" precursor) in three primary areas:

  • HDAC Inhibitors: The cinnamic acid motif mimics the "cap" and "linker" regions of hydroxamic acid-based HDAC inhibitors (e.g., Panobinostat). The methyl and bromo groups provide vectors to explore the hydrophobic pocket of the enzyme.

  • Anti-inflammatory Agents: Cinnamic acid derivatives inhibit the NF-

    
    B pathway. The 3,5-substitution pattern prevents metabolic oxidation at the vulnerable para-position, potentially increasing half-life (
    
    
    
    ).
  • Cross-Coupling Intermediate: The aryl bromide allows for late-stage diversification via Suzuki-Miyaura coupling to attach biaryl systems, critical for increasing potency in kinase inhibitors.

Applications Compound (E)-3-(3-Bromo-5-methylphenyl) acrylic acid HDAC HDAC Inhibitors (Zinc Binding Group Precursor) Compound->HDAC Hydroxamate formation Suzuki Suzuki Coupling (Biaryl Synthesis) Compound->Suzuki Pd-Catalysis (Br site) Amide Amide Coupling (Peptidomimetics) Compound->Amide COOH activation

Figure 2: Functional utility map in medicinal chemistry.

References

  • Synthesis of Cinnamic Acids via Knoevenagel Condensation

    • Title: "Knoevenagel condensation of aromatic aldehydes with malonic acid using piperidine/pyridine."
    • Source: Organic Syntheses, Coll. Vol. 3, p.783 (1955).
    • URL:[Link]

  • Precursor Availability (3-Bromo-5-methylbenzaldehyde)

    • Title: "3-Bromo-5-methylbenzaldehyde Product Entry"
    • Source: PubChem (NIH)
    • URL:[Link]

  • Biological Activity of Cinnamic Acid Derivatives

    • Title: "Cinnamic acid derivatives and their biological efficacy."[2][3][4]

    • Source: International Journal of Molecular Sciences, 2020.[2]

    • URL:[Link]

  • General NMR Prediction Rules for Cinnamates

    • Title: "Spectroscopic identification of organic compounds: Cinnamic Acid Deriv
    • Source: Spectral D
    • URL:[Link]

Sources

An In-depth Technical Guide to (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is a substituted cinnamic acid derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, addressing the challenges in its identification and offering detailed, field-proven methodologies for its synthesis and characterization. By leveraging established organic chemistry principles, such as the Wittig and Heck reactions, this document outlines robust protocols for obtaining high-purity (E)-3-(3-Bromo-5-methylphenyl)acrylic acid. Furthermore, this guide explores the compound's anticipated properties and potential applications by drawing parallels with structurally related molecules. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel molecular entities.

Identifiers and Physicochemical Properties

A definitive Chemical Abstracts Service (CAS) number for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is not readily found in major chemical databases. This suggests that the compound may be a novel or less-common research chemical. However, based on its structure, we can predict its key identifiers and properties. For reference, the closely related analog, (E)-3-(3-Bromophenyl)acrylic acid, has the CAS number 14473-91-7[1].

IdentifierValueSource
IUPAC Name (2E)-3-(3-Bromo-5-methylphenyl)prop-2-enoic acidPredicted
Molecular Formula C₁₀H₉BrO₂Calculated
Molecular Weight 241.08 g/mol Calculated
Canonical SMILES CC1=CC(=CC(=C1)Br)/C=C/C(=O)OPredicted
InChI Key PredictedPredicted
CAS Number Not readily availableInternal Search

Predicted properties are based on computational models and comparison with analogous structures.

Synthesis Methodologies

The synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid can be achieved through several reliable and well-established synthetic routes. The choice of method may depend on the availability of starting materials, desired scale, and stereochemical control. The primary precursor for the most direct routes is 3-Bromo-5-methylbenzaldehyde (CAS: 188813-04-9)[2].

Wittig Reaction: A Robust Route to the (E)-Isomer

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones[3][4]. The use of a stabilized ylide generally favors the formation of the (E)-alkene, making this an ideal approach for the target compound.

Experimental Protocol: Wittig Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Materials:

  • 3-Bromo-5-methylbenzaldehyde

  • Methyl (triphenylphosphoranylidene)acetate (stabilized Wittig reagent)

  • Toluene, anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-methylbenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Ester Hydrolysis: To the crude residue, add a solution of NaOH (2.0 eq) in a 1:1 mixture of methanol and water. Heat the mixture to 50°C and stir for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Purification: Cool the mixture and remove the methanol under reduced pressure. Wash the aqueous layer with ethyl acetate to remove the triphenylphosphine oxide byproduct.

  • Acidification: Acidify the aqueous layer with 1M HCl until a precipitate forms (pH ~2-3).

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (E)-3-(3-Bromo-5-methylphenyl)acrylic acid.

Causality of Experimental Choices: The use of a stabilized ylide, methyl (triphenylphosphoranylidene)acetate, is crucial for achieving high (E)-selectivity[4]. Toluene is an effective solvent for this reaction, and the subsequent in-situ hydrolysis of the resulting methyl ester to the carboxylic acid simplifies the purification process by allowing for an aqueous workup to remove the triphenylphosphine oxide byproduct.

Heck Reaction: A Palladium-Catalyzed Approach

The Heck reaction provides an alternative route, involving the palladium-catalyzed coupling of an aryl halide with an alkene[5][6]. This method is particularly useful if the corresponding aryl halide is more accessible than the benzaldehyde.

Experimental Protocol: Heck Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Materials:

  • 1-Bromo-3-iodo-5-methylbenzene (or 3-Bromo-5-methylphenyl triflate)

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Bromo-3-iodo-5-methylbenzene (1.0 eq), acrylic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), and P(o-tol)₃ (0.04 eq).

  • Solvent and Base: Add anhydrous DMF and triethylamine (2.0 eq).

  • Reaction: Heat the mixture to 100-120°C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.

Causality of Experimental Choices: The Heck reaction's success relies on the palladium catalyst and a phosphine ligand to facilitate the catalytic cycle[6]. Triethylamine acts as a base to neutralize the hydrogen halide formed during the reaction. The choice of an aryl iodide or triflate is often preferred over a bromide for higher reactivity in the oxidative addition step.

Visualization of Synthetic Pathways

Wittig Reaction Workflow

Wittig_Reaction cluster_reagents Starting Materials cluster_reaction Reaction & Work-up cluster_product Final Product 3_Bromo_5_methylbenzaldehyde 3-Bromo-5-methylbenzaldehyde Reaction Wittig Reaction (Toluene, Reflux) 3_Bromo_5_methylbenzaldehyde->Reaction Wittig_Reagent Methyl (triphenylphosphoranylidene)acetate Wittig_Reagent->Reaction Hydrolysis Ester Hydrolysis (NaOH, MeOH/H₂O) Reaction->Hydrolysis Crude Ester Purification Aqueous Work-up & Acidification Hydrolysis->Purification Final_Product (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Purification->Final_Product

Caption: Workflow for the Wittig synthesis.

Heck Reaction Workflow

Heck_Reaction cluster_reagents Starting Materials cluster_reaction Reaction & Purification cluster_product Final Product Aryl_Halide 1-Bromo-3-iodo-5-methylbenzene Reaction Heck Coupling (DMF, Et₃N) Aryl_Halide->Reaction Acrylic_Acid Acrylic Acid Acrylic_Acid->Reaction Catalyst Pd(OAc)₂ / P(o-tol)₃ Catalyst->Reaction Purification Extraction & Chromatography Reaction->Purification Crude Product Final_Product (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Purification->Final_Product

Caption: Workflow for the Heck reaction synthesis.

Potential Applications in Drug Development and Research

Substituted acrylic acid derivatives are valuable scaffolds in medicinal chemistry and drug development. While specific biological activity for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is not yet documented, its structural motifs suggest several areas of potential interest.

  • Enzyme Inhibition: The acrylic acid moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

  • Antimicrobial and Anticancer Agents: Cinnamic acid derivatives have been explored for their antimicrobial and anticancer properties. The bromo and methyl substituents on the phenyl ring can modulate lipophilicity and electronic properties, influencing biological activity.

  • Boronic Acid Precursor: The bromo-substituent can be converted to a boronic acid group via lithium-halogen exchange followed by reaction with a trialkyl borate. Boronic acids are important pharmacophores, with bortezomib being a notable example of a boronic acid-containing drug[7].

  • Polymer Science: Acrylic acid derivatives are monomers that can be used in the synthesis of functional polymers for applications in drug delivery and biomaterials[2].

Conclusion

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid represents a promising, yet underexplored, chemical entity. While its formal identification through a CAS number remains elusive, this guide provides a solid foundation for its synthesis and potential exploration. The detailed Wittig and Heck reaction protocols offer reliable pathways for its preparation, and the outlined potential applications in medicinal chemistry and materials science should inspire further investigation into its properties and utility. As with any research chemical, appropriate safety precautions should be taken during its synthesis and handling.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. Heck Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylbenzaldehyde. Retrieved from [Link]

  • Silva, F., et al. (2017).
  • The Wittig Reaction. (2014, March 13). Retrieved from [Link]

  • University of Sussex. (2001, November 27). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Synthetic Pages. Retrieved from [Link]

  • Wikipedia. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Handling Guide & Safety Data Sheet: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Causality of Chemical Safety

In advanced drug development and synthetic chemistry, treating a Safety Data Sheet (SDS) as a mere compliance checklist is a critical vulnerability. As a Senior Application Scientist, I approach chemical handling through the lens of molecular causality. By understanding why a compound behaves the way it does, we can engineer self-validating handling systems that protect both the researcher and the integrity of the experiment.

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (also known as 3-Bromo-5-methylcinnamic acid) is a specialized halogenated building block[1]. Because of its structural features—specifically the electrophilic


-unsaturated carbonyl and the lipophilic brominated aromatic ring—it requires precise handling protocols that go beyond generic safety guidelines.

Chemical Identity & Quantitative Data Summaries

To establish a baseline for our handling protocols, the physical and hazard specifications of the compound are summarized below.

ParameterSpecificationMechanistic Causality / Relevance
Chemical Name (E)-3-(3-Bromo-5-methylphenyl)acrylic acidThe trans (E) stereochemistry dictates its crystal packing and melting point.
Molecular Formula C10H9BrO2Halogenated organic; dictates strict segregation into halogenated waste streams.
Molecular Weight 241.08 g/mol Critical for stoichiometric precision during gravimetric transfer.
GHS Hazard Classes Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Driven by the electrophilic acrylic acid moiety reacting with biological tissues[2].
Physical State Solid (Powder/Crystalline)Primary exposure route is through aerosolized particulate inhalation[3].

Mechanistic Toxicology & Hazard Identification

Generic SDS documents state that halogenated cinnamic acids cause skin irritation (H315), severe eye irritation (H319), and respiratory irritation (H335)[2]. However, understanding the mechanism of this irritation is essential for designing effective personal protective equipment (PPE) strategies.

The irritation profile is driven by electrophilic stress . The acrylic acid moiety acts as a Michael acceptor. When aerosolized dust contacts the moist mucous membranes of the respiratory tract or eyes, the


-carbon is susceptible to nucleophilic attack by cellular thiols (such as cysteine residues on proteins). This covalent alkylation depletes cellular antioxidants, triggering the Keap1-Nrf2 defense pathway and resulting in localized inflammation. Furthermore, the meta-bromine atom increases the molecule's lipophilicity (LogP), enhancing its ability to partition into the lipid-rich stratum corneum of the skin compared to unsubstituted analogs.

Toxicology A (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (Michael Acceptor) C Covalent Adduct Formation (Protein Alkylation) A->C B Cellular Nucleophiles (e.g., Cysteine Thiols) B->C D Oxidative Stress & Irritation (H315, H319, H335) C->D E Keap1-Nrf2 Pathway (Cellular Defense) C->E

Figure 1: Mechanistic pathway of electrophilic stress and irritation induced by the compound.

Experimental Workflows & Self-Validating Protocols

A robust safety protocol must be a self-validating system —meaning the workflow itself contains built-in checks to confirm that no contamination has occurred.

Step-by-Step Handling Methodology

Step 1: Fume Hood & Static Control

  • Action: Conduct all handling inside a certified fume hood with a face velocity of

    
     0.5 m/s[3].
    
  • Causality: Halogenated organic powders often accumulate static charge due to their low electrical conductivity. Using standard plastic spatulas can cause the powder to repel and aerosolize, drastically increasing the inhalation risk (H335).

  • Requirement: Use a grounded, stainless-steel anti-static spatula to neutralize charge and ensure cohesive powder transfer.

Step 2: Targeted PPE Selection

  • Action: Don standard laboratory coat, unvented chemical safety goggles, and nitrile gloves[4].

  • Causality: While nitrile provides an excellent barrier against the solid particulate, be aware that if the compound is dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO), the solvent acts as a carrier, rapidly pulling the lipophilic brominated compound through the nitrile polymer. If handling solutions, double-gloving or switching to heavier-duty neoprene is required.

Step 3: Closed-Loop Gravimetric Transfer (Self-Validating Step) Instead of assuming a clean transfer, we employ gravimetric validation to ensure zero environmental contamination.

  • Tare the analytical balance with the receiving reaction flask.

  • Weigh the sealed source vial containing the compound.

  • Transfer the required mass into the reaction flask.

  • Reweigh the sealed source vial.

  • Validation Check: The mass lost from the source vial must equal the mass gained in the receiving flask (within a 0.5% tolerance). A discrepancy indicates invisible aerosolized powder or spilled particulate on the benchtop, immediately triggering Step 4.

Step 4: Chemical Decontamination

  • Action: Wipe down the balance and fume hood surface with a 10% Isopropanol (IPA) in water solution.

  • Causality: The compound has poor solubility in pure water due to its lipophilic brominated ring. Using a 10% IPA solution ensures the residual powder is actively solubilized and lifted into the wipe, rather than just being smeared across the benchtop. Dispose of wipes in solid halogenated waste[4].

Workflow S1 S1 S2 2. PPE Donning (Nitrile Gloves, Goggles) S1->S2 S3 3. Gravimetric Transfer (Anti-static Spatula) S2->S3 S4 4. Decontamination (10% IPA Wipe) S3->S4 S5 5. Waste Segregation (Halogenated Solid) S4->S5

Figure 2: Step-by-step safe handling and self-validating decontamination workflow.

Emergency Response Systems

In the event of exposure, immediate mechanical removal and dilution are prioritized over chemical neutralization.

  • Ocular Exposure (Eye Contact): The acidic proton of the carboxylic acid will cause an immediate, localized drop in pH on the cornea. Flush continuously with water for a minimum of 15 minutes. Remove contact lenses if present and easy to do[4]. Do not attempt to neutralize with weak bases, as the exothermic neutralization reaction will cause thermal damage to the eye.

  • Dermal Exposure (Skin Contact): Wash the affected area with copious amounts of soap and water[3]. The surfactants in the soap are critical for emulsifying and removing the lipophilic brominated compound from the skin's surface.

  • Inhalation: Remove the individual to fresh air immediately[4]. If respiratory irritation persists, the electrophilic stress may have triggered localized inflammation, requiring medical evaluation for corticosteroid treatment.

References

  • Title: m-Bromocinnamic acid | C9H7BrO2 | CID 776461 (Hazard Classifications) Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

Literature review on (E)-3-(3-Bromo-5-methylphenyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid , a critical halogenated cinnamic acid scaffold often employed as a "warhead" precursor in covalent kinase inhibitors or as a building block for steroid receptor modulators.

This guide is structured for operational autonomy, moving from strategic retrosynthesis to bench-level execution.

Executive Summary & Strategic Utility

Target Molecule: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid CAS: 1262018-17-6 Role: Electrophilic Michael acceptor; intermediate for heterocycle formation (e.g., quinolines, coumarins).

The synthesis of this compound presents a specific regiochemical challenge: preserving the aryl bromide while installing the acrylic acid tail. Standard palladium-catalyzed couplings (Heck reaction) pose a risk of oxidative addition at the C-Br bond, leading to polymerization or oligomerization. Therefore, the Knoevenagel-Doebner Condensation is the superior, self-validating route. It relies on the distinct reactivity of the aldehyde carbonyl, leaving the aryl bromide untouched for downstream derivatization.

Retrosynthetic Analysis

The most robust disconnection is at the alkene double bond. By leveraging the acidity of malonic acid's


-protons, we can form the C=C bond with high (E)-selectivity due to the thermodynamic stability of the trans-isomer during the decarboxylation step.

Pathway:

  • Target: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid[1]

  • Precursor A: 3-Bromo-5-methylbenzaldehyde (The Electrophile)

  • Precursor B: Malonic Acid (The Nucleophile)

Retrosynthesis Target (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Aldehyde 3-Bromo-5-methylbenzaldehyde Target->Aldehyde Knoevenagel Disconnection Malonic Malonic Acid Target->Malonic + Precursor 3,5-Dibromotoluene Aldehyde->Precursor Lithiation/Formylation

Figure 1: Retrosynthetic logic flow ensuring regiochemical integrity of the aryl bromide.

Precursor Synthesis: 3-Bromo-5-methylbenzaldehyde

Note: If the aldehyde is commercially sourced, proceed to Section 4. If not, this protocol ensures high purity.

Rationale: Direct bromination of 3-methylbenzaldehyde yields a mixture of isomers. The most reliable route is the formylation of 3,5-dibromotoluene via lithium-halogen exchange. This method exploits the steric equivalence of the two bromines to yield a single regioisomer.

Protocol A: Formylation via Li-Halogen Exchange
ParameterSpecification
Starting Material 3,5-Dibromotoluene (1.0 eq)
Reagent n-Butyllithium (1.1 eq, 2.5M in hexanes)
Electrophile DMF (anhydrous, 1.5 eq)
Solvent THF (anhydrous)
Temperature -78°C (Critical)

Step-by-Step Execution:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask (RBF) and purge with Argon. Add 3,5-dibromotoluene and dissolve in anhydrous THF (0.2 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling. Stir for 45 minutes at -78°C.

  • Formylation: Add anhydrous DMF dropwise. The solution may turn pale yellow. Stir for 1 hour at -78°C, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc 95:5). The aldehyde is less polar than the starting dibromide.

Core Synthesis: The Knoevenagel-Doebner Condensation

This is the definitive method for generating the acrylic acid moiety. The use of pyridine as both solvent and base, often with a catalytic amount of piperidine, promotes the initial aldol-type addition followed by decarboxylative elimination.

Protocol B: Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid
ReagentEquivalentsRole
3-Bromo-5-methylbenzaldehyde 1.0 eqElectrophile
Malonic Acid 2.5 eqNucleophile/C2-Donor
Pyridine Solvent (10 vol)Base/Solvent
Piperidine 0.1 eqCatalyst

Experimental Workflow:

  • Reaction Assembly: In a single-neck RBF equipped with a reflux condenser, dissolve 3-bromo-5-methylbenzaldehyde (e.g., 10 mmol, 1.99 g) in Pyridine (20 mL).

  • Reagent Addition: Add Malonic Acid (25 mmol, 2.60 g). The solid will partially dissolve. Add Piperidine (1 mmol, ~100 µL).

  • Thermal Activation: Heat the mixture to 80°C for 1 hour. You will observe the evolution of CO₂ gas (bubbling), indicating the decarboxylation phase.

  • Reflux: Increase temperature to 110°C (Reflux) and hold for 3–4 hours.

    • Checkpoint: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot should disappear, and a highly polar, UV-active spot (acid) will appear at the baseline (or drag).

  • Workup (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold HCl (6M, 100 mL) with vigorous stirring. The pyridine is neutralized, and the product will precipitate as a white/off-white solid.

    • Why HCl? It ensures the carboxylic acid is protonated (insoluble in water) and removes the pyridine as a soluble salt.

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3x) to remove residual pyridinium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Acetic Acid .

    • Yield Expectation: 75–85%.[2]

Workflow Start Start: Aldehyde + Malonic Acid in Pyridine Heat Heat to 80°C (CO2 Evolution) Start->Heat Reflux Reflux 110°C (3-4 Hours) Heat->Reflux Quench Pour into Ice-Cold 6M HCl Reflux->Quench Filter Filter Precipitate & Wash Quench->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the Knoevenagel-Doebner condensation.

Mechanistic Insight & Troubleshooting

Mechanism:

  • Deprotonation: Piperidine deprotonates malonic acid.

  • Attack: The enolate attacks the aldehyde carbonyl (Aldol addition).

  • Dehydration: Loss of water creates the benzylidene malonic acid intermediate.

  • Decarboxylation: Heating causes the loss of CO₂ from the gem-dicarboxylic acid moiety, driven by the relief of steric strain and the formation of the conjugated system.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Yield / Sticky Solid Incomplete hydrolysis of pyridine salts.Increase the volume and concentration of the HCl quench. Ensure pH < 2.
Product is Oil Mixed isomers or solvent impurity.Triturate the oil with cold pentane or hexanes to induce crystallization.
Incomplete Reaction Wet reagents.Malonic acid is hygroscopic. Dry reagents in a desiccator before use.

Characterization Data

The product should be validated using NMR and Melting Point analysis.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 158–162°C (consistent with similar halogenated cinnamic acids).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.5 (s, 1H, -COOH)
      
    • 
       7.55 (d, J = 16.0 Hz, 1H, alkene 
      
      
      
      -H) – Large coupling constant confirms (E)-isomer.
    • 
       7.6–7.3 (m, 3H, Aromatic protons)
      
    • 
       6.65 (d, J = 16.0 Hz, 1H, alkene 
      
      
      
      -H)
    • 
       2.35 (s, 3H, -CH₃)
      

References

  • Knoevenagel Condensation Overview: Jones, G. "The Knoevenagel Condensation."[3] Organic Reactions, 2011, Vol 15. Link

  • Synthesis of Halogenated Cinnamic Acids: Pandya, K. C., et al. "Condensation of aldehydes with malonic acid." Proceedings of the Indian Academy of Sciences, 1941.[4] Link

  • Product Catalog & Physical Data: Sigma-Aldrich Product Entry for 3-(3-bromo-5-methylphenyl)acrylic acid. Link

  • Lithium-Halogen Exchange Protocol: Parham, W. E., et al. "Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides." Journal of Organic Chemistry, 1976.[5] Link

Sources

Methodological & Application

Synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid via Heck Reaction: A Chemoselective Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Chemoselectivity Challenge

The synthesis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid presents a unique synthetic challenge: the target molecule contains a reactive bromine atom on the aromatic ring. Standard palladium-catalyzed cross-coupling reactions with di-halogenated benzenes often suffer from poor mono-coupling selectivity, leading to statistical mixtures of unreacted starting material, mono-coupled products, and bis-coupled oligomers.

To bypass this, our protocol strategically utilizes 1-bromo-3-iodo-5-methylbenzene as the starting aryl halide. This choice is grounded in the fundamental thermodynamics of carbon-halogen bonds. The bond dissociation energy of a C–I bond is approximately 65 kcal/mol, whereas a C–Br bond is significantly stronger at ~81 kcal/mol. By strictly controlling the reaction temperature (90 °C) and utilizing a sterically demanding ligand, Palladium(0) undergoes oxidative addition exclusively at the C–I bond. This leaves the C–Br bond entirely intact for downstream functionalization, ensuring a highly chemoselective pathway.

Mechanistic Causality & Stereocontrol

The formation of the (E)-isomer is not accidental; it is a direct consequence of the steric dynamics during the catalytic cycle .

  • Oxidative Addition: The active Pd(0) species, stabilized by the bulky tri-o-tolylphosphine (P(o-tol)₃) ligand, inserts into the weaker C–I bond. The steric bulk of P(o-tol)₃ prevents over-insertion into the adjacent C–Br bond, which would otherwise require higher thermal activation (>120 °C) .

  • Carbopalladation (Migratory Insertion): Acrylic acid coordinates to the Pd(II) center. The migratory insertion occurs regioselectively at the less sterically hindered terminal carbon of the alkene.

  • Syn β-Hydride Elimination: This is the stereodetermining step. For the palladium and the β-hydrogen to eliminate, they must achieve a syn-coplanar conformation. To minimize severe steric clashes in the transition state, the C–C bond rotates so that the bulky 3-bromo-5-methylphenyl group and the carboxylic acid group adopt an anti-relationship. This thermodynamic preference exclusively dictates the formation of the (E)-alkene .

  • Catalyst Regeneration: Triethylamine (Et₃N) acts as a sacrificial base, neutralizing the extruded HI to form Et₃N·HI, thereby regenerating the active Pd(0) catalyst.

Quantitative Data: Reaction Optimization

To establish the most robust protocol, various catalytic systems were evaluated. The data below illustrates why the Pd(OAc)₂ / P(o-tol)₃ system was selected over standard conditions.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (Mono vs. Bis)
1Pd(OAc)₂ / PPh₃K₂CO₃DMF12045%Moderate (Significant bis-coupling)
2 Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 90 88% Excellent (>99% mono-coupling)
3Pd(PPh₃)₄ / NoneDIPEAToluene10062%Good (Slower reaction rate)
4Pd(OAc)₂ / NoneEt₃NH₂O/DMF9015%Poor (Catalyst precipitation/Pd black)

Table 1: Optimization of Heck coupling conditions for the chemoselective activation of 1-bromo-3-iodo-5-methylbenzene.

Experimental Methodology

This protocol is designed as a self-validating system . Because the target product is a carboxylic acid, we utilize an acid-base extraction workflow. If the coupling is successful, the product will selectively partition into the aqueous layer upon basification, leaving neutral impurities (unreacted aryl halide, phosphine ligands, and homocoupled byproducts) behind.

Reagents Required
  • 1-Bromo-3-iodo-5-methylbenzene: 10.0 mmol (1.0 equiv)

  • Acrylic acid: 12.0 mmol (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 0.2 mmol (2 mol%)

  • Tri-o-tolylphosphine [P(o-tol)₃]: 0.4 mmol (4 mol%)

  • Triethylamine (Et₃N): 30.0 mmol (3.0 equiv)

  • Anhydrous DMF: 25 mL (Degassed)

Step-by-Step Protocol
  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar. Backfill with ultra-pure N₂ (repeat 3 times).

  • Reagent Loading: Add 1-bromo-3-iodo-5-methylbenzene (10.0 mmol), Pd(OAc)₂ (0.2 mmol), and P(o-tol)₃ (0.4 mmol) to the flask.

  • Solvent & Liquid Addition: Inject 25 mL of degassed anhydrous DMF via syringe. Stir for 5 minutes at room temperature to allow pre-catalyst complexation. Sequentially inject acrylic acid (12.0 mmol) and Et₃N (30.0 mmol).

  • Catalytic Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously under N₂ for 12 hours. Analytical Check: TLC (Hexanes/EtOAc 7:3) should show complete consumption of the starting aryl iodide.

  • Quenching & Filtration: Cool the reaction mixture to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc) and filter the suspension through a tightly packed Celite pad to remove precipitated palladium black and insoluble amine salts.

  • Self-Validating Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M NaOH (aq) (3 × 30 mL). The target cinnamic acid derivative is deprotonated and moves into the aqueous layer as a sodium salt. Discard the organic layer containing phosphine residues and unreacted aryl halides.

  • Product Isolation: Cool the combined aqueous layers in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches 2. A dense white/pale-yellow precipitate of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid will form.

  • Purification: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with ice-cold distilled water (2 × 20 mL). Recrystallize the crude solid from a hot Ethanol/Water mixture to yield the pure (E)-isomer.

Experimental Workflow Visualization

ExperimentalWorkflow Step1 1. Reaction Setup Mix Ar-I, Acrylic Acid, Pd(OAc)2, P(o-tol)3, Et3N in DMF Step2 2. Heating & Stirring 90°C under N2 for 12 h (Chemoselective C-I activation) Step1->Step2 Step3 3. Quench & Filtration Cool to RT, dilute with EtOAc, filter through Celite Step2->Step3 Step4 4. Acid-Base Extraction Extract with 1M NaOH (aq), Discard organic impurities Step3->Step4 Step5 5. Acidification Adjust aq. layer to pH 2 with HCl, Precipitate product Step4->Step5 Step6 6. Purification Filter, wash with H2O, Recrystallize from EtOH/H2O Step5->Step6

Experimental workflow for the chemoselective Heck synthesis and isolation.

References

  • The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate Source: Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Heck Reaction Source: Organic Chemistry Portal URL:[Link]

Synthesis of 3-bromo-5-methylcinnamic acid via Knoevenagel Condensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in the arsenal of synthetic organic chemists.[1] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[2] Its broad applicability has made it a cornerstone in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Cinnamic acids and their derivatives, in particular, are a prominent class of molecules synthesized via the Knoevenagel condensation, exhibiting a wide range of biological activities and serving as crucial intermediates in drug discovery and materials science.

This application note provides a comprehensive and detailed protocol for the synthesis of 3-bromo-5-methylcinnamic acid, a substituted cinnamic acid with potential applications in medicinal chemistry and materials science. The presence of the bromo and methyl substituents on the aromatic ring offers opportunities for further functionalization, making this a valuable building block for the synthesis of more complex molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also insights into the underlying chemistry, safety considerations, and characterization of the final product.

Reaction Scheme and Mechanism

The synthesis of 3-bromo-5-methylcinnamic acid proceeds via the Knoevenagel condensation of 3-bromo-5-methylbenzaldehyde with malonic acid. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which facilitates the formation of a carbanion from malonic acid. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to yield the final product, 3-bromo-5-methylcinnamic acid, with the concurrent loss of water and carbon dioxide.

The overall reaction is as follows:

Knoevenagel_Condensation R1 3-Bromo-5-methylbenzaldehyde catalyst Base Catalyst (e.g., Piperidine/Pyridine) plus1 + R2 Malonic Acid P1 3-Bromo-5-methylcinnamic acid plus2 + P2 H2O plus3 + P3 CO2 catalyst->P1

Figure 1: Overall reaction scheme for the synthesis of 3-bromo-5-methylcinnamic acid.

The mechanism involves three key steps:

  • Enolate Formation: The basic catalyst deprotonates the α-carbon of malonic acid, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of 3-bromo-5-methylbenzaldehyde, forming a tetrahedral intermediate.

  • Dehydration and Decarboxylation: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates upon heating to yield the final cinnamic acid derivative.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierCAS Number
3-Bromo-5-methylbenzaldehyde≥97%e.g., MilliporeSigma188813-04-9
Malonic Acid≥99%e.g., TCI Chemicals141-82-2
PyridineAnhydrous, ≥99.8%e.g., MilliporeSigma110-86-1
Piperidine≥99%e.g., MilliporeSigma110-89-4
EthanolReagent Gradee.g., Fisher Scientific64-17-5
Diethyl EtherAnhydrouse.g., Fisher Scientific60-29-7
Hydrochloric Acid (HCl)Concentrated (37%)e.g., Fisher Scientific7647-01-0
Sodium Sulfate (Na₂SO₄)Anhydrouse.g., Fisher Scientific7757-82-6
Deuterated Chloroform (CDCl₃)for NMRe.g., Cambridge Isotope Laboratories865-49-6
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Magnetic stir bars

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Experimental Protocol

Safety Precautions
  • 3-Bromo-5-methylbenzaldehyde: Harmful if swallowed and causes skin and eye irritation.[3] May cause respiratory irritation.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Malonic Acid: Causes serious eye damage.[4] Wear safety goggles and gloves. Avoid creating dust.

  • Pyridine and Piperidine: Flammable liquids and harmful if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a face shield.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 3-bromo-5-methylcinnamic acid.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-methylbenzaldehyde (5.0 g, 25.1 mmol) and malonic acid (3.14 g, 30.2 mmol). To this mixture, add 20 mL of pyridine and a catalytic amount of piperidine (0.2 mL).

    • Rationale: Pyridine acts as both the solvent and a basic catalyst. Piperidine, being a stronger base, is often used in catalytic amounts to accelerate the reaction.[1] The Doebner modification of the Knoevenagel condensation utilizes pyridine as the solvent, which also facilitates the decarboxylation of the intermediate.[1]

  • Heating and Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C using a heating mantle. Allow the reaction to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

    • Rationale: Heating provides the necessary activation energy for the condensation and subsequent decarboxylation to occur. Refluxing ensures that the reaction proceeds at a constant and controlled temperature without loss of solvent.

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of cold water and 20 mL of concentrated hydrochloric acid. A precipitate should form.

    • Rationale: The addition of hydrochloric acid protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. This step also neutralizes the basic pyridine and piperidine.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining salts and impurities.

  • Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.

    • Rationale: Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent, while impurities should remain soluble at all temperatures.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight.

Characterization

The identity and purity of the synthesized 3-bromo-5-methylcinnamic acid should be confirmed by various analytical techniques.

Technique Expected Results
Melting Point A sharp melting point is indicative of a pure compound. For comparison, the melting point of 3-bromocinnamic acid is 177-179 °C.[5] The melting point of the title compound is expected to be in a similar range.
¹H NMR The proton NMR spectrum should show characteristic signals for the aromatic protons, the vinylic protons of the double bond, the methyl group protons, and the carboxylic acid proton. The coupling constants between the vinylic protons can confirm the trans stereochemistry of the double bond.
¹³C NMR The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the double bond, and the aromatic carbons.
FT-IR The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1700 cm⁻¹), the C=C stretch of the alkene (around 1620-1640 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[6][7]
Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): ~12.0 (s, 1H, COOH), ~7.7-7.4 (m, 3H, Ar-H), ~7.6 (d, 1H, J ≈ 16 Hz, Ar-CH=), ~6.4 (d, 1H, J ≈ 16 Hz, =CH-COOH), ~2.4 (s, 3H, CH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): ~172 (COOH), ~145 (Ar-CH=), ~140, ~135, ~132, ~130, ~128, ~122 (Ar-C), ~118 (=CH-COOH), ~21 (CH₃).

  • IR (KBr, cm⁻¹): ~3000 (br, O-H), ~1690 (s, C=O), ~1630 (m, C=C), ~1590, 1480 (m, C=C, aromatic), ~800-900 (s, C-H bend, aromatic).

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionExtend the reaction time and monitor by TLC. Ensure the reaction temperature is maintained.
Decomposition of starting material or productAvoid excessive heating. Ensure the reaction is carried out under an inert atmosphere if necessary.
Oily product instead of solid Impurities presentPurify the crude product by column chromatography before recrystallization.
Incorrect pH during work-upEnsure the solution is sufficiently acidic (pH ~1-2) to fully protonate the product.
Broad melting point range Impure productRepeat the recrystallization process. Ensure the crystals are completely dry.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-bromo-5-methylcinnamic acid via the Knoevenagel condensation. By following the outlined procedure and adhering to the safety precautions, researchers can successfully synthesize this valuable substituted cinnamic acid derivative. The provided characterization data will aid in confirming the identity and purity of the final product, enabling its use in further research and development activities. The versatility of the Knoevenagel condensation, coupled with the potential for further modification of the product, makes this a valuable addition to the synthetic chemist's toolkit.

References

  • Capot Chemical. MSDS of 3-bromo-2-fluoro-5-methylbenzaldehyde. (n.d.).
  • MilliporeSigma. 3-Bromo-5-methylbenzaldehyde. (n.d.).
  • Thermo Fisher Scientific.
  • PubChem. 3-Bromo-5-methylbenzaldehyde. (n.d.).
  • Fisher Scientific.
  • Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. (n.d.).
  • PubChem. 3-Bromo-5-methylbenzoic acid. (n.d.).
  • Alfa Chemistry.
  • Wikipedia.
  • ChemicalBook. 3-bromo-5-methylbenzoic acid synthesis. (n.d.).
  • ChemicalBook. 3-BROMOCINNAMIC ACID(14473-91-7) 1H NMR spectrum. (n.d.).
  • Royal Society of Chemistry. 1H- and 13C-NMR for. (n.d.).
  • BenchChem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes. (n.d.).
  • NIST. 3-Bromocinnamic acid. (n.d.).
  • Indian Academy of Sciences. The condensation of aldehydes with malonic acid. (n.d.).
  • Elsevier. Basic 1H- and 13C-NMR Spectroscopy. (2005).
  • Organic Chemistry Portal.
  • PubChem. 3-Bromo-5-methylhexanoic acid. (n.d.).
  • Tradeindia. 3-bromocinnamic Acid. (n.d.).
  • Guidechem. 3-Bromo-5-(trifluoromethoxy)cinnamic acid 1092460-68-8 wiki. (n.d.).
  • MDPI. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2011).
  • Cheméo. Chemical Properties of 3-Methylcinnamic acid (CAS 3029-79-6). (n.d.).
  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025).
  • MilliporeSigma.
  • BenchChem.
  • Scribd.
  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. (n.d.).
  • MilliporeSigma. 3-Bromo-4-hydroxycinnamic acid. (n.d.).
  • ChemicalBook. 3-bromo-5-methylbenzoic acid. (n.d.).
  • Molbase. 3-bromo-cinnamic acid. (n.d.).
  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids. (n.d.).

Sources

High-Efficiency Palladium-Catalyzed Cross-Coupling of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PD-2026-03

Executive Summary

This application note details the optimized protocols for the Palladium-catalyzed cross-coupling of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (referred to herein as Substrate A ).

While the aryl bromide moiety offers a classic handle for C-C bond formation, this specific substrate presents a dual challenge:

  • The Free Carboxylic Acid: Can coordinate to Pd(II) intermediates, potentially poisoning the catalyst or altering solubility profiles.[1]

  • The

    
    -Unsaturated System:  Susceptible to competing Heck reactivity or polymerization under forcing conditions.
    

This guide prioritizes the Suzuki-Miyaura coupling as the primary transformation for scaffold decoration, utilizing a "Ligand-Controlled" strategy to ensure chemoselectivity. A robust, self-validating acid-base purification workflow is included to eliminate the need for column chromatography in early-stage discovery.

Chemical Context & Retrosynthetic Utility

Substrate A is a high-value "bifunctional linker." The acrylic acid tail serves as a Michael acceptor or a precursor to hydroxamic acids (HDAC inhibitors), while the aryl bromide allows for the modular attachment of biaryl diversity elements.

Structural Analysis[2][3]
  • Electrophile: Aryl Bromide (Meta-positioned relative to the acrylic acid).

  • Nucleophile Compatibility: Boronic acids (Suzuki), Terminal alkynes (Sonogashira), Amines (Buchwald-Hartwig).

  • Critical Constraint: The reaction must occur at the Bromide (Site A) without degrading the Alkene (Site B).

G cluster_0 Substrate A: Reactivity Profile Struct (E)-3-(3-Bromo-5-methylphenyl)acrylic acid SiteA Site A: Aryl Bromide (Target for Coupling) Struct->SiteA High Reactivity SiteB Site B: Acrylic Acid (Must Preserve) Struct->SiteB Potential Side Rxn

Figure 1: Reactivity mapping of the substrate. Site A is the target for the protocols below.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

This protocol is optimized for coupling Substrate A with aryl/heteroaryl boronic acids. It utilizes a biphasic system to solubilize the carboxylate salt while keeping the catalyst active in the organic phase.

Reagents & Materials[1][3][4][5][6][7][8][9][10]
  • Catalyst:

    
     (Robust, resists oxidation) or 
    
    
    
    + SPhos (For sterically hindered partners).
  • Base:

    
     (3.5 equivalents). Note: Excess base is required to neutralize the free acid (1 eq) and facilitate transmetallation (2+ eq).
    
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Setup: To a reaction vial equipped with a magnetic stir bar, add:

    • Substrate A (1.0 equiv, e.g., 241 mg, 1.0 mmol)

    • Aryl Boronic Acid (1.2 equiv)

    • 
        (3.5 equiv, 483 mg)
      
  • Solvation: Add 1,4-Dioxane (4 mL) and Water (1 mL). The carboxylic acid will deprotonate, forming a soluble potassium salt.

  • Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add

    
      (3 mol%, 24 mg).
    
    • Expert Tip: If the boronic acid is electron-poor (unreactive), switch to SPhos Pd G2 precatalyst (2 mol%).

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Monitor via LC-MS or TLC. (See Section 5 for TLC visualization of acids).

Data Summary Table
ParameterStandard ConditionsChallenging Substrates (Steric/Electronic)
Catalyst


+ SPhos
Loading 3-5 mol%1-2 mol%
Temperature 80°C100°C (Microwave: 30 min)
Base

(3.5 eq)

(4.0 eq)
Exp. Yield 85-95%70-85%

Protocol B: Sonogashira Coupling (Alkyne Insertion)[11]

Used to extend conjugation.[2] Note that the free acid requires careful handling of Copper(I) co-catalysts, which can form insoluble carboxylates.

Methodology Adjustments
  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst:

    
     (2 mol%).
    
  • Base/Solvent: Triethylamine (

    
    ) / DMF (1:1).
    
  • Procedure: Dissolve Substrate A in DMF first, add

    
     (4 equiv) to ensure full solubility, then add catalyst/alkyne. Heat to 60°C.
    
    • Warning: Avoid temperatures >80°C to prevent polymerization of the acrylic tail.

Process Workflow & Purification (Self-Validating System)

The chemical nature of Substrate A (an acid) allows for a "Self-Validating" purification that removes non-acidic impurities (homocoupled boronic acids, phosphine oxides) without chromatography.

The "Acid-Base Switch" Purification

This protocol relies on the pKa difference between the product (~4.5) and impurities (neutral).

Workup Rxn Reaction Mixture (Crude, pH ~10) Filter Filter through Celite (Remove Pd black) Rxn->Filter Dilute Dilute with Water Wash with EtOAc (x2) Filter->Dilute OrgLayer1 Organic Layer 1 (Contains Neutral Impurities: Ligands, Boronic Dimers) Dilute->OrgLayer1 Discard AqLayer1 Aqueous Layer 1 (Contains Product as Carboxylate) Dilute->AqLayer1 Keep Acidify Acidify Aq. Layer (HCl to pH 2) AqLayer1->Acidify Extract Extract with EtOAc (x3) Acidify->Extract Precip Alternative: Filter Precipitate (If solid forms upon acidification) Acidify->Precip If Solid FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Figure 2: Acid-Base Extraction Workflow. This method guarantees that the isolated material contains the carboxylic acid moiety, validating the retention of the acrylic tail.

Quality Control Checkpoints
  • TLC Visualization: Free acids streak on silica.

    • Fix: Add 1% Acetic Acid to your TLC eluent (e.g., 50% EtOAc/Hexanes + 1% AcOH).

    • Stain: Use KMnO4 stain. The acrylic double bond will turn bright yellow/brown instantly, confirming the alkene is intact.

  • 1H NMR Validation:

    • Look for the Trans-Alkene Doublets . You must see two doublets with a coupling constant (

      
      ) of ~16.0 Hz  in the 6.4–7.7 ppm region.
      
    • Loss of J=16Hz signal = Polymerization or degradation of the acrylic tail.

Troubleshooting & Mechanism

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning by carboxylate.Switch to SPhos or XPhos ligands (bulky ligands prevent formation of stable Pd-carboxylate clusters).
Precipitate during Rxn Insoluble salt formation.Increase water ratio in solvent or switch base to

(Cesium salts are more soluble in organics).
Alkene Reduction Trace

generation (rare) or Hydride source.
Ensure no hydride donors (like formate) are present. Use strictly anhydrous alcohol if using alcoholic solvents.
Ligand Selection Logic

The choice of ligand dictates the success of the oxidative addition into the meta-bromo bond.

Ligands Start Select Ligand for Substrate A Q1 Is the Coupling Partner Sterically Hindered? (e.g., Ortho-substituted Boronic Acid) Start->Q1 Res1 Use SPhos or XPhos (Buchwald G2/G3 Precatalysts) Q1->Res1 Yes Res2 Use dppf or PPh3 (Standard Conditions) Q1->Res2 No Q2 Did Standard Conditions Fail? Res2->Q2 Q2->Res1 Yes (Rescue)

Figure 3: Decision tree for ligand selection based on steric demand.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N.; Suzuki, A. Chem. Rev.1995, 95, 2457–2483.
    • Source:

  • Coupling of Free Carboxylic Acids (Ligand Effects)

    • Billingsley, K.; Buchwald, S. L. J. Am. Chem. Soc.2007, 129, 3358–3366.
    • Source:

  • Purification of Cinnamic Acid Derivatives

    • Standard Organic Laboratory Techniques: Acid-Base Extraction Protocols.
    • Source:

  • Palladium Source Sensitivity

    • Ingoglia, B. T. et al. Palladium-Catalyzed Cross-Coupling: A Historical Context.
    • Source:

Sources

Strategic Utilization of (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid in Divergent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (CAS: Analogous to 3-bromo-cinnamic acid derivatives) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its trifunctional nature : it possesses a carboxylic acid for warhead attachment, an


-unsaturated system for covalent interactions or cyclization, and an aryl bromide for late-stage cross-coupling.

This guide details the strategic application of this building block. Unlike simple cinnamic acids, the 3-bromo-5-methyl substitution pattern offers a unique SAR (Structure-Activity Relationship) vector. The C5-methyl group provides a lipophilic anchor to fill hydrophobic pockets, while the C3-bromide allows for modular extension into solvent-exposed regions or deep selectivity pockets.

Chemical Profile & Strategic Value

Physicochemical Properties (Calculated)
PropertyValueSignificance in Drug Design
Molecular Weight ~241.08 g/mol Ideal for fragment-based drug discovery (FBDD).
cLogP ~3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (COOH)Modifiable via amide/ester formation.
Rotatable Bonds 2Low entropic penalty upon binding.
Topology (E)-IsomerRigid spacer; mimics peptide bonds or constrains pharmacophores.
The "Meta-Meta" Substitution Strategy

The 3,5-substitution pattern on the phenyl ring is critical. In many kinase and HDAC inhibitors, ortho substitution can cause steric clashes with the protein backbone. The meta positions are often more tolerant.

  • 5-Methyl: Increases metabolic stability by blocking the benzylic position (relative to an ethyl) and improves hydrophobic packing.

  • 3-Bromo: Serves as a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings after the core scaffold is established.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

DivergentSynthesis Start (E)-3-(3-Bromo-5-methylphenyl) acrylic acid Amide Amide/Hydroxamate (Warhead Installation) Start->Amide  Path A   Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Suzuki  Path B   Cyclize Cyclization/Reduction (Scaffold Morphing) Start->Cyclize  Path C   HDACi HDAC Inhibitor Analogs Amide->HDACi Library Biaryl Library (Kinase/GPCR Targets) Suzuki->Library Heterocycle Quinolinones/ Saturated Acids Cyclize->Heterocycle

Figure 1: Divergent synthetic workflows utilizing the trifunctional core.

Experimental Protocols

Protocol A: Synthesis of Hydroxamic Acid Derivatives (HDAC Inhibitor Motif)

Context: Cinnamic hydroxamates are a privileged class of Histone Deacetylase (HDAC) inhibitors (e.g., Panobinostat). The acrylic acid moiety mimics the lysine side chain, positioning the hydroxamic acid to chelate the active site Zinc ion.

Reagents:

  • Building Block: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Amine Source: Hydroxylamine hydrochloride (

    
    ) (3.0 equiv) or O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (
    
    
    
    ) if protection is needed.
  • Base: DIPEA (N,N-Diisopropylethylamine) (3-4 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the acrylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at 0°C for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes at 0°C to form the activated ester.

    • Expert Note: We prefer HATU over EDCI for cinnamic acids to minimize isomerization of the double bond, though the (E)-isomer is thermodynamically stable.

  • Addition: Add

    
     (3.0 mmol) directly to the mixture. (Note: If using the HCl salt, ensure enough DIPEA is present to neutralize it; total base should be ~4-5 equiv).
    
    • Alternative: If using

      
      , subsequent acidic deprotection (4N HCl in dioxane) will be required.
      
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+15).

  • Workup: Dilute with EtOAc (50 mL). Wash with saturated

    
    , water (3x to remove DMF), and brine. Dry over 
    
    
    
    .
  • Purification: Hydroxamic acids often streak on silica. Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the carboxylic acid proton and appearance of broad singlets at

    
     9.0–11.0 ppm (NH-OH).
    
  • Iron(III) Test: Product should turn red/violet upon addition of

    
     solution (complexation).
    
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Context: The 3-bromo substituent allows this scaffold to be used as a "hub." It is generally recommended to perform the coupling after amide formation (Protocol A) if the coupling partner is stable, to avoid potential side reactions with the free acid. However, coupling on the free acid is possible using water-soluble catalysts.

Reagents:

  • Substrate: 3-Bromo-cinnamic acid derivative (1.0 equiv)[1]

  • Boronic Acid:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
    • Why: The dppf ligand prevents Pd coordination to the acrylic double bond, which can poison other catalysts like

      
      .
      
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and catalyst. Seal the vessel. Evacuate and backfill with Argon (3 cycles).[2]

  • Solvent Addition: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C (oil bath) or 100°C (Microwave, 30 mins).

    • Expert Note: Microwave heating is superior for cinnamic derivatives to minimize thermal degradation or polymerization of the alkene.

  • Scavenging: Filter the hot mixture through a Celite pad to remove Palladium black. Wash with EtOAc.

  • Acidification (If using free acid): The product will be in the aqueous phase as the carboxylate. Acidify the aqueous layer to pH 3 with 1N HCl, then extract with EtOAc.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Application Data: SAR Logic

The following table summarizes why the 3-Br, 5-Me pattern is superior to standard monosubstituted analogs in specific drug discovery contexts.

Feature3-Bromo-5-methyl (Target)3-Bromo (Standard)4-Bromo (Para)
Hydrophobic Fill High (Methyl fills sub-pocket)LowLow
Vector Geometry 120° (Ideal for macrocycles)120°180° (Linear)
Steric Clash Low (Meta positions open)LowHigh (if pocket is narrow)
Electronic Effect Weak Donor (+I from Me)Inductive w/d (-I)Inductive w/d (-I)

Case Study: Designing a Dual Kinase/HDAC Inhibitor

Reference Logic derived from Panobinostat and Sorafenib structures.

By utilizing Protocol A (Hydroxamate formation) and Protocol B (Suzuki coupling with a kinase-privileged heteroaryl boronic acid), researchers can synthesize "Dual-Action" ligands.

  • Step 1: Couple (E)-3-(3-Bromo-5-methylphenyl)acrylic acid with

    
    .
    
  • Step 2: Perform Suzuki coupling with Indazole-5-boronic acid (a known kinase pharmacophore).

  • Step 3: Deprotect THP.

    • Result: A molecule where the hydroxamate targets HDAC and the indazole-phenyl-methyl motif targets the kinase ATP pocket, linked by the rigid cinnamic spacer.

References

  • HDAC Inhibitor Design: Chan, C. T., et al. (2014).[3] "Syntheses and discovery of a novel class of cinnamic hydroxamates as histone deacetylase inhibitors." Cancer Research.[3] Link

  • Suzuki Coupling on Cinnamates: BenchChem Application Notes. "Suzuki Coupling of 3-Bromoquinoline and Aryl Bromides."[2][4] Link

  • Cinnamic Acid Pharmacophore: Pontiki, E., & Hadjipavlou-Litina, D. (2018).[5] "Cinnamic Acid Derivatives as Antioxidant Agents." ResearchGate.[6] Link

  • General Protocol Source: Sigma-Aldrich Technical Bulletins for "Trans-4-Bromocinnamic Acid" (Adapted for 3-Br-5-Me analog). Link

  • Mechanism of Pd-Catalysis: "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Link

Sources

Application Notes and Protocols for the Synthesis of 3-(3-Bromo-5-methylphenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of α,β-unsaturated carboxylic acids to their corresponding saturated alcohols is a fundamental transformation in organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. The resulting saturated alcohols often serve as key building blocks for more complex molecular architectures. This document provides a comprehensive guide to the reduction of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid to 3-(3-Bromo-5-methylphenyl)propan-1-ol, a valuable intermediate in drug discovery programs.

This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of two robust reduction protocols using common laboratory reagents: Lithium Aluminum Hydride (LAH) and Borane-Tetrahydrofuran complex (BH3•THF). The document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and mechanistic rationale behind the chosen methodologies.

Scientific Principles and Reagent Selection

The reduction of an α,β-unsaturated carboxylic acid to a saturated alcohol requires the reduction of both the carbon-carbon double bond and the carboxylic acid functional group. This transformation can be achieved using powerful reducing agents capable of delivering hydride ions (H⁻).

Lithium Aluminum Hydride (LiAlH₄ or LAH): A potent and non-selective reducing agent, LAH readily reduces a wide variety of functional groups, including carboxylic acids, esters, aldehydes, and ketones.[1][2] Its high reactivity necessitates careful handling under anhydrous conditions.[3][4] In the context of this synthesis, LAH will reduce both the alkene and the carboxylic acid moieties to afford the desired saturated alcohol.

Borane-Tetrahydrofuran Complex (BH₃•THF): Borane is a more chemoselective reducing agent compared to LAH.[1][5] It is particularly effective for the reduction of carboxylic acids, while being less reactive towards other functional groups like esters and halides under specific conditions.[5] The borane-THF complex is a commercially available and convenient source of borane.[1] The reaction with carboxylic acids proceeds through the formation of an acyloxyborane intermediate, which is subsequently reduced.[5][6]

The choice between LAH and BH₃•THF often depends on the presence of other functional groups in the starting material and the desired level of selectivity. For the specific case of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid, where no other easily reducible groups are present, both reagents are suitable. This guide will detail protocols for both, allowing the researcher to choose based on available resources and familiarity with the reagents.

Reaction Mechanism Visualization

The following diagrams illustrate the generalized mechanisms for the reduction of a carboxylic acid using Lithium Aluminum Hydride and Borane.

LAH_Reduction cluster_0 Step 1: Deprotonation cluster_1 Step 2: Hydride Attack cluster_2 Step 3: Elimination & Further Reduction cluster_3 Step 4: Work-up RCOOH R-COOH RCOO_Al R-COO⁻ AlH₃ RCOOH->RCOO_Al + Li⁺AlH₄⁻ AlH4_minus AlH₄⁻ H2 H₂ (gas) RCOO_Al_2 R-COO⁻ AlH₃ Intermediate Tetrahedral Intermediate RCOO_Al_2->Intermediate Hydride Transfer Intermediate_2 Tetrahedral Intermediate Aldehyde R-CHO Intermediate_2->Aldehyde - OAlH₂⁻ Alkoxide R-CH₂-O-AlH₂ Aldehyde->Alkoxide + AlH₃ Alkoxide_2 R-CH₂-O-AlH₂ Alcohol R-CH₂-OH Alkoxide_2->Alcohol H₃O⁺

Caption: Generalized mechanism of LAH reduction of a carboxylic acid.

Borane_Reduction cluster_0 Step 1: Acyloxyborane Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up RCOOH R-COOH Acyloxyborane (RCOO)₃B RCOOH->Acyloxyborane + BH₃•THF BH3 BH₃ H2 H₂ (gas) Acyloxyborane_2 (RCOO)₃B Trialkoxyborane (RCH₂O)₃B Acyloxyborane_2->Trialkoxyborane Hydride Transfer Trialkoxyborane_2 (RCH₂O)₃B Alcohol R-CH₂-OH Trialkoxyborane_2->Alcohol H₂O or MeOH

Caption: Generalized mechanism of Borane reduction of a carboxylic acid.

Experimental Protocols

Safety Precautions: Both Lithium Aluminum Hydride and Borane-Tetrahydrofuran complex are hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][4][7] Ensure that a Class D fire extinguisher and dry sand are readily available for LAH reactions.[3][8] Both reagents react violently with water, so all glassware must be thoroughly dried before use.[3][7]

Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)

This protocol outlines the reduction of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid using a suspension of LAH in anhydrous tetrahydrofuran (THF).

Materials:

  • (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

  • Lithium Aluminum Hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus under a stream of nitrogen to ensure all moisture is removed.

  • Reagent Preparation: In the reaction flask, suspend Lithium Aluminum Hydride (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LAH suspension at 0 °C. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 4-6 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and slowly adding deionized water dropwise to decompose the excess LAH. This process is highly exothermic and will generate hydrogen gas, so extreme caution is necessary. Sequentially add 15% aqueous sodium hydroxide and then more water. A white precipitate of aluminum salts will form.

  • Work-up: Filter the reaction mixture through a pad of Celite® and wash the filter cake thoroughly with ethyl acetate. Combine the filtrate and the washings.

  • Extraction: Transfer the combined organic layers to a separatory funnel and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-(3-Bromo-5-methylphenyl)propan-1-ol.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃•THF)

This protocol describes a milder and more selective method for the reduction using a solution of BH₃•THF.

Materials:

  • (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

  • Borane-Tetrahydrofuran complex (BH₃•THF, 1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel under a nitrogen atmosphere.

  • Substrate Preparation: Dissolve (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equivalent) in anhydrous THF in the reaction flask and cool the solution to 0 °C with an ice bath.

  • Reagent Addition: Add the Borane-Tetrahydrofuran complex solution (3.0-4.0 equivalents) dropwise to the stirred solution of the carboxylic acid at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath, and allow the reaction to warm to room temperature. Stir for 12-16 hours or until completion as indicated by TLC analysis.

  • Quenching: Cool the reaction mixture to 0 °C and quench the excess borane by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Work-up: To the residue, add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-(3-Bromo-5-methylphenyl)propan-1-ol.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected outcomes for the two protocols.

ParameterProtocol 1: LAH ReductionProtocol 2: BH₃•THF Reduction
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran (BH₃•THF)
Equivalents of Reducing Agent 2.03.0 - 4.0
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 6 hours12 - 16 hours
Work-up Aqueous Quench (Fieser method)Methanol Quench, Acidic Hydrolysis
Typical Yield 85 - 95%80 - 90%

Characterization of 3-(3-Bromo-5-methylphenyl)propan-1-ol:

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the propanol chain and the substitution pattern on the aromatic ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

  • Infrared Spectroscopy (IR): To confirm the presence of the hydroxyl (-OH) group and the absence of the carbonyl (C=O) and alkene (C=C) functionalities from the starting material.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for the synthesis and purification of 3-(3-Bromo-5-methylphenyl)propan-1-ol.

Workflow Start Start: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Reaction Reduction Reaction (LAH or BH₃•THF in Anhydrous THF) Start->Reaction Quench Reaction Quenching (Water or Methanol) Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Drying Drying of Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End: Pure 3-(3-Bromo-5-methylphenyl)propan-1-ol Characterization->End

Caption: General workflow for the synthesis of the target alcohol.

Conclusion

This application note provides two reliable and detailed protocols for the reduction of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid to the corresponding saturated alcohol, 3-(3-Bromo-5-methylphenyl)propan-1-ol. Both the Lithium Aluminum Hydride and Borane-Tetrahydrofuran complex methods offer high yields and are suitable for laboratory-scale synthesis. The choice of reagent can be tailored to the specific needs and safety infrastructure of the research environment. Adherence to the outlined procedures and safety precautions is paramount for the successful and safe execution of this chemical transformation.

References

  • Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Organic Process Research & Development. [Link][9][10]

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. Princeton University. [Link][3]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link][8]

  • How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. [Link][11]

  • Chem 115 - Andrew G Myers Research Group. Harvard University. [Link][1]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link][2]

  • Reduction of carboxylic acids to alcohols with borane (BH3). Master Organic Chemistry. [Link][5]

  • Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link][6]

Sources

Application Notes and Protocols for the Polymerization of 3-Bromo-5-Methylcinnamic Acid Monomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the polymerization of 3-bromo-5-methylcinnamic acid. Cinnamic acid and its derivatives are valuable building blocks for advanced polymers due to their unique structural features, including a polymerizable alkene, a carboxylic acid handle, and a functionalizable aromatic ring. The presence of a bromo substituent on the phenyl ring of 3-bromo-5-methylcinnamic acid further expands its utility, offering a site for post-polymerization modification and introducing unique electronic properties. However, like most 1,2-disubstituted vinyl monomers, cinnamic acids present challenges for direct homopolymerization via radical pathways due to steric hindrance.[1] This guide details two primary, field-proven strategies to overcome this limitation: Polycondensation to form polyesters and Controlled Radical Copolymerization using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. Additionally, it provides protocols for the subsequent photocrosslinking of the resulting polymers, a key application of cinnamate-containing materials.[2][3]

Part 1: Application Notes & Scientific Rationale

Monomer Reactivity and Strategic Considerations

The structure of 3-bromo-5-methylcinnamic acid dictates the most viable polymerization strategies. Its key features are:

  • The Alkene Group: This α,β-unsaturated system is the primary site for chain-growth polymerization. However, its 1,2-disubstituted nature creates significant steric hindrance, making radical homopolymerization extremely difficult, often resulting in only low molecular weight oligomers.[1] Therefore, copolymerization with a less hindered monomer is the preferred radical-based approach.

  • The Carboxylic Acid Group: This functional group is ideal for step-growth polymerization, specifically polycondensation reactions with diols or diamines to create polyesters and polyamides, respectively. This method incorporates the entire monomer into the polymer backbone or as a pendant group, preserving the photo-active cinnamate moiety.

  • The Substituted Aromatic Ring: The electron-withdrawing bromine atom and the electron-donating methyl group modify the electronic properties of the molecule. More importantly, the bromine atom serves as a valuable synthetic handle for post-polymerization modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of fluorescent tags, bioactive molecules, or other functional groups.

Causality Behind Experimental Choices

Strategy A: Why Choose Polycondensation?

Polycondensation is a robust method for creating polymers from monomers with complementary functional groups. For 3-bromo-5-methylcinnamic acid, reacting its carboxylic acid group with a diol (e.g., polyethylene glycol) forms a polyester.

  • Rationale: This strategy circumvents the low reactivity of the vinyl group in radical polymerization. The resulting polyester will feature the 3-bromo-5-methylcinnamoyl group as a pendant side chain. This architecture is ideal for applications where the cinnamate's photoreactivity is the primary interest, such as forming photocrosslinkable networks for hydrogels or photoresists.[4]

  • Activation: To enhance reactivity and allow for milder reaction conditions, the carboxylic acid is often converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to polymerization.[4][5] This avoids the high temperatures and harsh conditions often required for direct esterification, which could compromise other functional groups.

Strategy B: Why Choose RAFT Copolymerization?

When the goal is to create a vinyl-type copolymer with controlled architecture, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a superior choice over conventional free-radical methods.

  • Control: RAFT polymerization allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] This is achieved by establishing a rapid equilibrium between active (propagating) radical chains and dormant chains, minimizing termination reactions.

  • Versatility: The RAFT process is tolerant of a wide range of functional monomers, including those with acidic protons like cinnamic acid, making it an ideal technique for creating functional copolymers.[7] By copolymerizing 3-bromo-5-methylcinnamic acid with a comonomer like methyl acrylate or styrene, its low homopolymerization tendency is overcome, and it can be incorporated into the polymer chain.[6][8] The properties of the final material can be precisely tuned by adjusting the comonomer feed ratio.

Strategy C: Why Utilize Photocrosslinking?

The cinnamate moiety is a well-known photo-responsive group. Upon irradiation with UV light (typically >260 nm), adjacent cinnamate groups undergo a [2+2] photocycloaddition reaction to form a cyclobutane ring.[2][3]

  • Network Formation: In a polymer matrix, this dimerization acts as a crosslink, transforming a soluble linear polymer into an insoluble, stable network.[9] This property is highly valuable for fabricating hydrogels for tissue engineering, developing photo-patternable materials for microelectronics, and creating controlled-release drug delivery systems.[4] The crosslinking process can be easily monitored by the decrease in the UV absorbance of the cinnamate group.[4]

Workflow Visualization

The overall strategic approach to creating functional polymers from 3-bromo-5-methylcinnamic acid is summarized below.

G cluster_synthesis Polymer Synthesis Strategies cluster_modification Post-Polymerization Modification monomer 3-Bromo-5-Methyl- cinnamic Acid Monomer polycondensation Strategy A: Polycondensation monomer->polycondensation + Diol raft Strategy B: RAFT Copolymerization monomer->raft + Comonomer + RAFT Agent polyester Linear Polyester (Pendant Cinnamate) polycondensation->polyester copolymer Linear Vinyl Copolymer (Incorporated Cinnamate) raft->copolymer crosslinking Strategy C: [2+2] Photocrosslinking network Crosslinked Polymer Network crosslinking->network coupling Further Modification: (e.g., Suzuki Coupling) functionalized_network Functionalized Crosslinked Network coupling->functionalized_network polyester->crosslinking UV Light (>260 nm) copolymer->crosslinking UV Light (>260 nm) network->coupling via Bromo Group

Caption: Strategic workflow for synthesizing and modifying polymers from 3-bromo-5-methylcinnamic acid.

Part 2: Experimental Protocols

Protocol 1: Synthesis of a Photo-Responsive Polyester via Polycondensation

This protocol describes the synthesis of a polyester from 3-bromo-5-methylcinnamoyl chloride and polyethylene glycol (PEG). The initial conversion to the acyl chloride enhances reactivity.

1.1 Materials & Equipment

  • 3-bromo-5-methylcinnamic acid

  • Thionyl chloride (SOCl₂)

  • Poly(ethylene glycol) (PEG), average Mn = 2000 g/mol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Diethyl Ether & Methanol (for precipitation)

  • Round-bottom flasks, condenser, magnetic stirrer, heating mantle

  • Schlenk line or Argon/Nitrogen gas inlet

  • Rotary evaporator

1.2 Procedure

Step A: Synthesis of 3-Bromo-5-Methylcinnamoyl Chloride

  • In a 100 mL round-bottom flask equipped with a reflux condenser and gas outlet to a bubbler, suspend 3-bromo-5-methylcinnamic acid (e.g., 2.41 g, 10 mmol) in an excess of thionyl chloride (e.g., 15 mL).

  • Gently reflux the mixture for 3 hours. The solid should completely dissolve.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is a yellowish solid and should be used immediately in the next step.[5]

Step B: Polycondensation

  • In a separate oven-dried 250 mL flask under an inert atmosphere (Argon or Nitrogen), dissolve PEG 2000 (e.g., 10 g, 5 mmol) and triethylamine (e.g., 2.23 mL, 16 mmol) in 100 mL of anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-bromo-5-methylcinnamoyl chloride from Step A in 50 mL of anhydrous DCM and add it dropwise to the PEG solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate to about 50 mL using a rotary evaporator.

  • Pour the concentrated solution into 500 mL of cold, vigorously stirred diethyl ether to precipitate the polymer.

  • Collect the polymer by filtration, redissolve it in a minimal amount of DCM, and reprecipitate it in cold methanol for further purification.[4]

  • Collect the final white polymer by filtration and dry it under vacuum at 40 °C for 48 hours.

1.3 Data Summary

ParameterDescriptionTypical Value
Reactants 3-bromo-5-methylcinnamic acid10 mmol
PEG (Mn = 2000 g/mol )5 mmol
Triethylamine16 mmol
Solvent Anhydrous Dichloromethane150 mL
Reaction Time 24 hours-
Yield Purified Polymer75-85%
Protocol 2: RAFT Copolymerization with Methyl Acrylate

This protocol details the synthesis of a random copolymer of 3-bromo-5-methylcinnamic acid (BMCA) and methyl acrylate (MA) using 4-cyanopentanoic acid dithiobenzoate (CPDB) as the RAFT agent.

2.1 Materials & Equipment

  • 3-bromo-5-methylcinnamic acid (BMCA)

  • Methyl Acrylate (MA), inhibitor removed

  • 4-Cyanopentanoic acid dithiobenzoate (CPDB)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cold Methanol (for precipitation)

  • Schlenk flask, magnetic stirrer, oil bath

  • Schlenk line with Argon/Nitrogen

2.2 Procedure

  • In a Schlenk flask, combine BMCA (e.g., 1.21 g, 5 mmol), methyl acrylate (e.g., 4.30 g, 50 mmol), CPDB (e.g., 55.9 mg, 0.2 mmol), and AIBN (e.g., 6.6 mg, 0.04 mmol) in 20 mL of anhydrous DMF. The target degree of polymerization is ~275.

  • Seal the flask, and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for 12 hours.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.[10]

  • Dilute the viscous solution with a small amount of DMF if necessary, then pour it into 500 mL of cold, vigorously stirred methanol to precipitate the copolymer.

  • Collect the polymer by filtration, redissolve it in a minimal amount of THF or DCM, and reprecipitate into cold methanol.

  • Filter the purified polymer and dry under vacuum at 50 °C overnight.

Caption: Workflow for RAFT copolymerization of 3-bromo-5-methylcinnamic acid (BMCA).

Protocol 3: Photocrosslinking of a Polymer Film

This protocol outlines the UV-induced crosslinking of a polymer film synthesized via Protocol 1 or 2.

3.1 Materials & Equipment

  • Synthesized polymer containing cinnamate groups

  • Chloroform or other suitable volatile solvent

  • Quartz plates or glass slides

  • Spin coater or casting knife

  • UV lamp (e.g., medium-pressure mercury lamp, λ > 260 nm)

3.2 Procedure

  • Prepare a solution of the polymer in chloroform (e.g., 10% w/v).

  • Cast a thin, uniform film onto a clean quartz plate using a spin coater or by drop-casting and allowing the solvent to evaporate slowly in a dust-free environment.[4]

  • Place the polymer film under a UV lamp. Irradiate the film for a set period (e.g., 5-60 minutes). The optimal irradiation time depends on the lamp intensity and the desired degree of crosslinking.

  • Verification of Crosslinking: Test the solubility of the irradiated film. Scrape a small portion of the film and place it in a vial with a solvent (e.g., chloroform) that dissolves the original linear polymer. The crosslinked polymer will swell but will not dissolve, confirming network formation.[4]

Part 3: Characterization & Validation

To validate the success of the protocols, a suite of analytical techniques is required.

TechniquePurposeExpected Observations
¹H & ¹³C NMR Confirm polymer structure and composition.[11]Disappearance of monomer vinylic proton signals (~6.5-7.8 ppm). Appearance of broad polymer backbone signals. Ratio of aromatic to comonomer (e.g., acrylate) signals can determine copolymer composition.[12]
FT-IR Identify functional groups.[13]Strong C=O stretch from ester/acid groups (~1700-1730 cm⁻¹). Disappearance or significant reduction of the C=C alkene stretch (~1630 cm⁻¹) after polymerization.[14]
GPC/SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI).[11]For RAFT (Protocol 2), a narrow PDI (typically < 1.3) is expected, confirming a controlled polymerization. For polycondensation (Protocol 1), a broader PDI (~1.8-2.5) is typical.
UV-Vis Spec. Monitor photocrosslinking.A decrease in the absorbance maximum of the cinnamate group (typically ~280-320 nm) upon UV irradiation indicates consumption of the C=C bond during [2+2] cycloaddition.[4]
DSC/TGA Analyze thermal properties.[13]Determine the glass transition temperature (Tg) and thermal degradation temperature (Td) of the synthesized polymers. These values are critical for material application.

References

  • Kamigaito, M., Satoh, K., & Imada, M. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. Biomacromolecules, 20(1), 192–203. [Link][6][8]

  • PubMed. (2019). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic Substituents: Reactivity, Regioselectivity, Properties, and Functions. National Center for Biotechnology Information. [Link][6][8]

  • Kamigaito, M., et al. (2018). Controlled Radical Copolymerization of Cinnamic Derivatives as Renewable Vinyl Monomers with Both Acrylic and Styrenic. ACS Publications. [Link][1]

  • Schelkle, K. M., et al. (2016). Photo-Cross-Linkable Polymeric Optoelectronics Based on the [2 + 2] Cycloaddition Reaction of Cinnamic Acid. Macromolecules, 49(5), 1518–1522. [Link][9]

  • Lee, S. H., et al. (2022). Photocrosslinkable natural polymers in tissue engineering. Frontiers in Bioengineering and Biotechnology. [Link][2]

  • Guan, J., et al. (2007). Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. PMC. [Link][3]

  • ResearchGate. (1993). Polymères photoréticulables à unités cinnamiques, 3. Photoréticulation. Request PDF. [Link]

  • López-Alarcón, C., et al. (2007). Competitive kinetics in free radical reactions of cinnamic acid derivatives. Influence of phenoxyl radicals reactions. PubMed. [Link]

  • ResearchGate. (2012). Schematic representation of the process of free radical polymerization of CA onto the PVDF. ResearchGate. [Link]

  • MDPI. (2024). Synthesis and Thiol-Ene Photopolymerization of Bio-Based Hybrid Aromatic–Aliphatic Monomers Derived from Limonene, Cysteamine and Hydroxycinnamic Acid Derivatives. MDPI. [Link]

  • Fonseca, A. C., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. RSC Publishing. [Link]

  • Marvel, C. S., & Young, C. W. (1951). Polymerization of Esters of Cinnamic Acid. Journal of the American Chemical Society. [Link]

  • MDPI. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. MDPI. [Link]

  • Preprints.org. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Preprints.org. [Link]

  • MDPI. (2025). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • Bentham Science. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Bentham Science. [Link]

  • The Madison Group. (2023). Polymer Material Characterization - Tier III. The Madison Group. [Link][11]

  • ResolveMass Laboratories Inc. (2025). Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass Laboratories Inc. [Link][13]

  • The Benicewicz Group. (n.d.). RAFT Polymerization on Particle Surfaces: Same Goal, Different Strategies. The Benicewicz Group. [Link][7]

  • Vasiloiu, M., et al. (2010). A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC. [Link]

  • Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. École de technologie supérieure. [Link][12]

  • ResearchGate. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Request PDF. [Link]

  • Semantic Scholar. (2024). Polymer−Metal−Organic Frameworks (polyMOFs) Based on Tailor- Made Poly(alkenamer)s. Semantic Scholar. [Link][10]

  • The Royal Society of Chemistry. (2017). Bromination of Cinnamic acid. The Royal Society of Chemistry. [Link]

  • ResearchGate. (2003). Chain-Growth Polycondensation for Well-Defined Condensation Polymers and Polymer Architecture. ResearchGate. [Link]

  • California State University, Bakersfield. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB. [Link]

  • PMC. (2020). Design and Effects of the Cinnamic Acids Chemical Structures as Organocatalyst on the Polymerization of Benzoxazines. PMC. [Link]

  • ResearchGate. (2017). 4.1.1.1. Bromination of Cinnamic Acid. ResearchGate. [Link]

  • Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Doc Brown. [Link][14]

  • PubMed. (2005). A Study of the Reaction of Bromine With Single Crystals of Trans-Cinnamic Acid and a Range of Its Derivatives by Infrared and Raman Microspectroscopy. National Center for Biotechnology Information. [Link]

  • Frontiers. (2018). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers. [Link]

  • Overcoming Organic Chemistry. (2012). Bromination of trans-cinnamic acid. Overcoming Organic Chemistry. [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. ResearchGate. [Link]

  • E3S Web of Conferences. (2021). Condensation polymers: synthesis, properties, and applications. E3S Web of Conferences. [Link]

  • reposiTUm. (2022). Polymer Chemistry. reposiTUm. [Link]

  • Wiley Online Library. (2025). Synthesis of Conjugated Polymers with Controlled Terminal Structures by Direct Arylation Polycondensation and Correlation Betwee. Wiley Online Library. [Link]

Sources

Troubleshooting & Optimization

Purification of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation and purification of halogenated, alkyl-substituted cinnamic acid derivatives.

Theoretical Grounding: The Causality of Solvent Selection

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid (CAS: 1262018-17-6) presents unique solubility challenges. Unlike unsubstituted cinnamic acid, the presence of the highly lipophilic 3-bromo and 5-methyl substituents drastically reduces its aqueous solubility. Therefore, a mixed-solvent recrystallization system—specifically Ethanol/Water—is required. Ethanol acts as the "soluble solvent" (dissolving the organic compound at elevated temperatures), while water acts as the "insoluble anti-solvent" (lowering the solubility threshold to induce crystallization upon cooling) [2].

Self-Validating Recrystallization Protocol

This step-by-step methodology is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure high-fidelity purification without relying on blind execution.

Step 1: Initial Dissolution (The "Good" Solvent)

  • Transfer the crude (E)-3-(3-Bromo-5-methylphenyl)acrylic acid to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimum volume of boiling absolute ethanol (approximately 5–8 mL per gram of crude material).

  • Heat gently on a hot plate with continuous stirring until the solid completely dissolves. Validation Checkpoint: If the solution is dark or highly colored, add activated charcoal (1–2% w/w), boil for 5 minutes, and perform a hot gravity filtration through fluted filter paper to remove colored polymeric impurities [4].

Step 2: Reaching the Cloud Point (The Anti-Solvent) 4. Maintain the filtered solution at a gentle boil (75–80 °C). 5. Add hot deionized water dropwise until the solution becomes persistently cloudy (the "cloud point"). This thermodynamic state indicates total saturation[2]. 6. Add 1–2 drops of hot ethanol just until the solution turns clear again.

Step 3: Controlled Crystallization 7. Remove the flask from the heat source. Insulate the flask (e.g., wrap in a paper towel) and allow it to cool undisturbed to room temperature (approx. 45–60 minutes). Causality: Rapid cooling traps impurities within the crystal lattice and leads to smaller, less pure crystals. Slow cooling allows for the selective thermodynamic formation of the target (E)-isomer lattice over the more soluble (Z)-isomer or other byproducts. 8. Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 30 minutes to maximize the precipitation yield.

Step 4: Isolation and Drying 9. Collect the crystals via vacuum filtration using a Büchner funnel. 10. Wash the filter cake with a minimal amount of ice-cold Ethanol/Water (e.g., 1:3 ratio) to displace the mother liquor without redissolving the product. 11. Dry the crystals under vacuum to a constant weight. Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) system with 1% Acetic Acid against the crude material. The purified product must show a single, tight spot under UV light (254 nm).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming an immiscible liquid layer) instead of crystallizing. How do I fix this? A1: "Oiling out" occurs when the melting point of your crude mixture is depressed below the temperature at which the solute begins to separate from the solvent [4]. This is a common issue with heavily substituted cinnamic acids that still contain unreacted liquid starting materials (like 3-bromo-5-methylbenzaldehyde). Resolution: Return the flask to the heat source until the oil redissolves. Add 10–15% more hot ethanol (the soluble solvent) to decrease the saturation temperature. This ensures that when the compound finally separates, the solution temperature is below the compound's melting point. Cool the solution much more slowly [4].

Q2: The Knoevenagel condensation left a strong odor of pyridine/piperidine in my crude. Will recrystallization remove this? A2: While recrystallization removes trace impurities, basic amine catalysts (pyridine/piperidine) can form salts with the acrylic acid moiety, co-precipitating with your product and ruining the crystallization matrix [3]. Resolution: Do not rely on recrystallization alone for this. Before recrystallization, ensure your crude isolation includes a thorough acidic wash. Dissolve the crude in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl to protonate and extract the amines into the aqueous layer. Dry and concentrate the organic layer before proceeding to the EtOH/H2O recrystallization [1].

Q3: My recovered yield is exceptionally low (<30%). What went wrong? A3: Low recovery in mixed-solvent systems usually stems from using an excess of the "good" solvent (ethanol) during Step 1, or washing the final crystals with a solvent that is too warm or too rich in ethanol. Resolution: Always add the hot ethanol incrementally. If too much was added, boil off the excess solvent before adding the water. Ensure your wash solvent is strictly ice-cold and heavily skewed towards the anti-solvent (water).

Quantitative Data & Process Metrics

ParameterSpecification / TargetRationale
Solvent System Ethanol / WaterBalances the high lipophilicity of bromo/methyl groups with the need for an anti-solvent precipitation trigger.
Optimal Dissolution Temp 75–80 °CMaximizes solubility in ethanol prior to anti-solvent addition.
Cooling Rate ~1–2 °C / minutePrevents the occlusion of impurities and avoids the "oiling out" phenomenon.
Wash Solvent Ratio 1:3 (EtOH:H2O), 0–4 °CMinimizes product dissolution while effectively washing away the contaminated mother liquor.
Expected Yield Recovery 65–80%Accounts for mechanical losses and thermodynamic solubility limits in the mother liquor.

Visual Workflow

Workflow for recrystallization and troubleshooting oiling out.

References

  • 3.6D: Mixed Solvent Crystallization Chemistry LibreTexts[Link]

  • 3.6F: Troubleshooting (Oiling Out) Chemistry LibreTexts [Link]

Separating E and Z isomers of 3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomer Separation of 3-(3-Bromo-5-methylphenyl)acrylic acid

Executive Summary & Chemical Context

You are dealing with a substituted cinnamic acid derivative.[1][2][3][4][5][6][7][8][9] The presence of the bromine and methyl groups on the phenyl ring significantly increases lipophilicity compared to the parent cinnamic acid, while the carboxylic acid tail retains pH-dependent solubility.

  • The Core Challenge: Cinnamic acids exist primarily as the thermodynamically stable E (trans) isomer. The Z (cis) isomer is higher in energy and often forms via photoisomerization (exposure to UV light).

  • The Goal: To separate these isomers, you must exploit their distinct physical shapes (packing efficiency for crystallization) and dipole moments (interaction with stationary phases).

Phase I: Diagnostic & Analytical (The "Identify" Phase)

Before attempting separation, you must definitively assign the isomers. Do not rely solely on retention time, as the elution order can flip depending on the stationary phase.

Q: How do I definitively distinguish the E and Z isomers using NMR? A: The "Gold Standard" is Proton NMR (


H-NMR), specifically looking at the alkene region.
FeatureE-Isomer (Trans) Z-Isomer (Cis) Reasoning
Coupling Constant (

)
15.0 – 16.5 Hz 11.0 – 13.0 Hz The Karplus relationship dictates that trans protons have a larger dihedral angle overlap, leading to stronger coupling.[10]
Chemical Shift (

)
Downfield (Typically > 7.5 ppm)Upfield (Typically < 6.5 ppm)Z-isomers experience shielding due to the steric crowding of the phenyl ring against the carboxylic acid.

Q: My HPLC peaks are tailing significantly. Is this the Z-isomer? A: Likely not. Tailing in cinnamic acids is usually a pH issue, not an isomer issue.

  • Root Cause: The

    
     of 3-bromocinnamic acid derivatives is approx. 4.2–4.5. At neutral pH, the acid dissociates (
    
    
    
    ), interacting strongly with silanols on the column.
  • Fix: You must buffer your mobile phase to pH < 3.0 (using 0.1% TFA or Formic Acid) to keep the molecule in its protonated, neutral form (

    
    ).[10]
    

Phase II: Separation Protocols (The "Purify" Phase)

Workflow A: Chromatographic Separation (High Purity / Low Scale)

For quantities < 500 mg, Preparative HPLC is the most efficient method.

  • Stationary Phase: C18 (Octadecylsilane).[10] The "bent" shape of the Z-isomer results in a lower hydrophobic surface area contact compared to the linear E-isomer.

  • Elution Order: The more polar/compact Z-isomer typically elutes first .[10] The linear, more lipophilic E-isomer elutes second .

Protocol: Gradient Optimization

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[10]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: Start at 30% B. Ramp to 70% B over 20 minutes.

  • Detection: 254 nm (Isobestic point is preferred if known, otherwise 254 nm captures both).

Workflow B: Fractional Crystallization (Scale-Up > 1g)

For larger batches, chromatography is expensive. You can exploit the poor crystal packing of the Z-isomer.

  • Principle: The E-isomer packs efficiently into a lattice (higher melting point).[10] The Z-isomer, due to steric clash between the ring and the acid group, packs poorly (lower melting point, higher solubility).

Step-by-Step Crystallization Guide:

  • Dissolution: Dissolve the mixture in a minimum amount of hot Ethanol or Ethyl Acetate.

  • Precipitation: Slowly add Hexanes (anti-solvent) until turbidity just appears.[10]

  • Cooling: Allow to cool slowly to Room Temp, then to 4°C.

  • Filtration: The solid precipitate is predominantly the E-isomer .

  • Mother Liquor: The filtrate contains the enriched Z-isomer . Evaporate the filtrate and repeat or purify via Flash Chromatography.

Visualizing the Workflow

The following diagram outlines the decision logic for separating your specific brominated derivative.

SeparationLogic Start Crude Mixture: 3-(3-Bromo-5-methylphenyl)acrylic acid Analysis Step 1: Analytical HPLC (C18, pH 2.5) Start->Analysis Decision Scale of Separation? Analysis->Decision SmallScale < 500 mg (High Purity Req) Decision->SmallScale Lab Scale LargeScale > 1 gram (Bulk Req) Decision->LargeScale Process Scale PrepLC Method A: Prep-HPLC Col: C18 Reverse Phase MP: H2O/ACN + 0.1% TFA SmallScale->PrepLC Cryst Method B: Fractional Crystallization Solvent: EtOH/Hexane LargeScale->Cryst Result1 Z-Isomer (Elutes 1st) PrepLC->Result1 Result2 E-Isomer (Elutes 2nd) PrepLC->Result2 Result3 Precipitate: E-Isomer (High MP) Cryst->Result3 Result4 Filtrate: Z-Isomer Enriched (Requires further purification) Cryst->Result4

Figure 1: Decision matrix for the isolation of brominated cinnamic acid isomers based on scale and purity requirements.

Troubleshooting & FAQs

Q: I isolated the Z-isomer, but after leaving it on the bench overnight, the E-isomer peak reappeared. Why? A: You are experiencing Photoisomerization .[10][11]

  • Mechanism: The Z-isomer is thermodynamically unstable.[10] UV light (even ambient lab light) excites the

    
     transition, allowing rotation around the double bond to relax back to the stable E-form.
    
  • Solution: All work with the Z-isomer must be performed in Amber Glassware or vessels wrapped in aluminum foil.[10] Store the solid in the dark at -20°C.

Q: My crude mixture is an oil that won't crystallize. What now? A: The "Oiling Out" phenomenon is common with mixtures of isomers because the melting point depression prevents lattice formation.

  • Fix: You must increase the purity of one isomer to trigger nucleation. Perform a coarse "Flash Filtration" (silica plug) first to remove tars/baselines.[10] Then, seed the oil with a tiny crystal of the pure E-isomer (if available) or scratch the glass surface to induce nucleation.

Q: Can I use Silica Gel (Normal Phase) instead of C18? A: Yes, but it is harder.

  • Challenge: The carboxylic acid drags on silica.

  • Modification: You must add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase.[10]

  • Selectivity: On silica, the elution order often reverses compared to C18, but the resolution is typically poorer for these specific isomers.

References

  • Doc Brown's Chemistry. (n.d.).[10] IR and NMR spectra of cinnamic acid. Retrieved March 6, 2026, from [Link]

    • Citation for NMR coupling constants ( Hz vs Hz).
  • Citation for physical properties (MP, pKa)
  • ResearchGate. (2025).[10][12] Separation of cis and trans isomers of hydroxycinnamic acids by HPLC. Retrieved March 6, 2026, from [Link]

    • Citation for C18 chrom
  • PubChem. (2025).[10] 3-Bromocinnamic acid Compound Summary. Retrieved March 6, 2026, from [Link]

    • Citation for structural confirm

Sources

Technical Support Center: Solvent Systems for (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent Optimization, Purification, and Troubleshooting

Executive Summary & Chemical Profile

This guide addresses the solvent selection challenges for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid . This molecule possesses a unique "push-pull" electronic structure and dual functionality (carboxylic acid tail + aryl bromide head), making solvent choice critical for both its synthesis and downstream utility (e.g., Suzuki couplings or amide formation).

Chemical Profile:

  • Lipophilicity: Moderate to High (due to the 3-Br and 5-Me substituents).

  • pKa: ~4.4–4.5 (Carboxylic acid).

  • Key Solubility Constraint: Low water solubility at neutral pH; susceptible to "oiling out" in mixed aqueous-organic systems if the alcohol ratio is incorrect.

Module 1: Synthesis Solvent Optimization

Scenario A: Knoevenagel Condensation (Recommended Route)

Target: Synthesis from 3-bromo-5-methylbenzaldehyde + Malonic acid.

The presence of the bromine atom requires mild conditions to prevent dehalogenation. While pyridine is the traditional solvent, it is difficult to remove and toxic.

Optimized Solvent Systems:

Solvent SystemRoleProsCons
Ethanol (95%) Reaction MediumGreen, easy workup, supports ammonium salt catalysts.Slower kinetics than pyridine.
Toluene + cat. Piperidine Azeotropic RemovalDrives equilibrium by removing water (Dean-Stark).Requires higher temp (110°C); risk of decarboxylation.
Water (Solvent-Free) "On-Water" ChemistryUltra-green; product precipitates as solid.Requires vigorous stirring; reactants must be liquid/melted.
Scenario B: Heck Coupling (Alternative Route)

Target: Synthesis via 1-bromo-3-iodo-5-methylbenzene + Acrylic acid.

Critical Technical Note: You must use a solvent that stabilizes the Palladium(0) intermediate to prevent "Pd-black" precipitation, which halts the reaction.

  • Standard: DMF (Dimethylformamide) or NMP .[1] High boiling point allows activation of the aryl iodide while keeping the bromide intact (chemoselectivity).

  • Green Alternative: n-Butanol with phase-transfer catalysts (TBAB).

Module 2: Purification & Crystallization Protocols

Purification is the most frequent pain point. The "Acid-Base Swing" is the most robust method for this molecule.

Workflow Diagram: The Acid-Base Swing

PurificationWorkflow Start Crude Reaction Mixture (Contains Product, Aldehyde, Salts) Step1 Dissolve in 1M NaOH (pH > 10) Start->Step1 Step2 Wash with Ethyl Acetate Step1->Step2 Decision Separation Step2->Decision OrgLayer Organic Layer (Discard: Contains Unreacted Aldehyde/Neutrals) Decision->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product as Sodium Salt) Decision->AqLayer Bottom Layer Step3 Acidify with 1M HCl (Dropwise to pH 2) AqLayer->Step3 End Precipitate Collection (Pure (E)-Acid) Step3->End White Solid Forms

Caption: Logical flow for purifying (E)-3-(3-Bromo-5-methylphenyl)acrylic acid using pH-dependent solubility switching.

Recrystallization Guide

Issue: The 5-methyl group increases lipophilicity, causing the product to "oil out" (form a liquid blob) rather than crystallize in pure water.

Protocol:

  • Dissolve crude solid in minimal boiling Ethanol (99%) .

  • Remove from heat.

  • Add boiling Water dropwise until persistent turbidity is observed (approx. ratio 4:1 EtOH:Water).

  • Add 1-2 drops of Ethanol to clear the solution.

  • Critical Step: Allow to cool to room temperature slowly (insulate flask with foil) to ensure (E)-isomer purity. Rapid cooling traps the (Z)-isomer.

Module 3: Downstream Reaction Solvents

If you are using this molecule as a building block, solvent choice dictates chemoselectivity.

Decision Tree: Solvent Selection for Downstream Use

SolventSelection Input Reaction Type? Suzuki Suzuki Coupling (Reacting the Br) Input->Suzuki Amide Amide Coupling (Reacting the COOH) Input->Amide Suz_Solv Dioxane/Water (4:1) or Toluene Suzuki->Suz_Solv Amide_Solv DCM or DMF Amide->Amide_Solv Suz_Reason Reason: Solubilizes Boronic Acid + Base (K2CO3) Suz_Solv->Suz_Reason Amide_Reason Reason: DCM for EDC/HOBt; DMF for HATU Amide_Solv->Amide_Reason

Caption: Solvent selection logic based on the specific functional group being targeted.

Troubleshooting & FAQs

Q1: My product is oiling out during recrystallization instead of forming crystals. Why?

  • Diagnosis: The solvent system is too polar (too much water) or the temperature dropped too quickly. The 5-methyl and 3-bromo groups make this molecule significantly more hydrophobic than unsubstituted cinnamic acid.

  • Fix: Re-heat the mixture to boiling. Add more Ethanol (approx. 10-15% volume) until the oil dissolves. Allow to cool undisturbed to room temperature before placing in an ice bath.

Q2: I am seeing low yields in the Knoevenagel condensation using Ethanol.

  • Diagnosis: Ethanol reflux (78°C) may not provide enough energy to overcome the activation barrier for this specific deactivated aldehyde, or the equilibrium isn't shifting.

  • Fix: Switch to Toluene with a Dean-Stark trap to physically remove water. This drives the equilibrium forward (Le Chatelier's principle).

Q3: Can I use DMSO for NMR analysis?

  • Answer: Yes, DMSO-d6 is the preferred solvent. The carboxylic acid proton will appear broad around 12.0–13.0 ppm. The alkene protons will show a characteristic doublet with a coupling constant (

    
    ) of ~16 Hz, confirming the trans (E) geometry.
    

Q4: How do I remove residual DMF from my Heck reaction product?

  • Fix: Do not rely on rotary evaporation (DMF boiling point is 153°C).

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (5x volume).

    • Wash 3x with 5% LiCl (Lithium Chloride) solution . The LiCl forces the DMF into the aqueous phase effectively.

    • Wash 1x with Brine, then dry over Na2SO4.

References

  • Solvent-Free Knoevenagel Condensation: Schijndel, J., et al. "The green Knoevenagel condensation: solvent-free condensation of benzaldehydes."[2][3][4] Green Chemistry Letters and Reviews, 2017.[4]

  • Heck Reaction Solvent Effects: Beletskaya, I. P., & Cheprakov, A. V.[5] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

  • Cinnamic Acid Solubility Data: BenchChem. "Solubility of 4-Methylcinnamic Acid in different organic solvents" (Analogous data for methyl-substituted cinnamic acids).

  • Purification via Acid-Base Extraction: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Minimizing decarboxylation side reactions of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Decarboxylation in (E)-3-(3-Bromo-5-methylphenyl)acrylic Acid Workflows

Executive Summary

Working with (E)-3-(3-Bromo-5-methylphenyl)acrylic acid presents a unique chemoselectivity challenge for synthetic chemists and drug development professionals. This bifunctional molecule contains an aryl bromide (a prime target for transition-metal-catalyzed cross-couplings) and an α,β-unsaturated carboxylic acid (a cinnamic acid derivative). Under thermal, basic, or transition-metal-catalyzed conditions, the acrylic acid moiety is highly susceptible to unintended decarboxylation, leading to volatile and unreactive styrene byproducts.

This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to suppress decarboxylation and achieve orthogonal functionalization.

Mechanistic Causality: The Decarboxylation Pathway

To prevent a side reaction, you must first understand its causality. Decarboxylation of cinnamic acid derivatives is not merely a thermal degradation issue; it is heavily mediated by transition metals.

When exposed to Palladium (Pd), Copper (Cu), or Silver (Ag) catalysts—especially in the presence of oxidants or temperatures exceeding 100 °C—the carboxylate group coordinates with the metal center,[1]. This coordination lowers the activation energy for CO₂ extrusion, generating a metal-vinyl intermediate that subsequently participates in undesired decarboxylative cross-coupling or protonation,[2]. Therefore, minimizing decarboxylation requires strict avoidance of specific metal additives (like Ag₂CO₃) and the implementation of low-temperature activation strategies.

Mechanism SM (E)-3-(3-Bromo-5-methylphenyl) acrylic acid Metal Ag(I) / Cu(I) / Pd(II) + Heat (>100°C) SM->Metal Unintended Activation Mild Mild Base + Low Temp (<80°C) SM->Mild Controlled Conditions Decarb Decarboxylated Byproduct (Bromomethylstyrene) Metal->Decarb -CO2 Desired Intact Acrylic Acid Derivatives Mild->Desired Desired Pathway

Mechanistic divergence: Decarboxylation vs. desired functionalization pathways.

Diagnostic Troubleshooting Guide

Issue 1: High levels of styrene byproducts during direct amide coupling.

  • Causality: The use of harsh coupling reagents, excessive heating, or prolonged reaction times can trigger thermal decarboxylation.

  • Resolution: Switch to a mild carbodiimide catalyst system. Research demonstrates that using EDC·HCl in anhydrous THF at a controlled temperature of 60 °C prevents thermal degradation of the acrylic acid moiety, yielding high-purity amides with minimal waste[3].

Issue 2: Complete loss of the acrylic acid tail during Pd-catalyzed Suzuki-Miyaura coupling at the aryl bromide.

  • Causality: Palladium catalysts, particularly when combined with strong bases or silver additives, are classic promoters of decarboxylative cross-coupling in cinnamic acids[1].

  • Resolution: You cannot easily perform a high-temperature Pd-catalyzed reaction on the free acid without risking CO₂ loss. You must adopt a Protection-Coupling-Deprotection (PCD) workflow. Masking the acid as a methyl or tert-butyl ester completely eliminates the coordinative ability of the carboxylate, shutting down the decarboxylation pathway.

Quantitative Data Insights

The table below summarizes how different reaction environments impact the stability of the acrylic acid moiety.

Reaction ObjectiveReagents / CatalystTemp (°C)Decarboxylation RiskPrimary Outcome
Direct Amidation EDC·HCl, HOBt, THF60< 1%High yield of target amide[3]
Aryl-Br Cross-Coupling PdCl₂, Ag₂CO₃120> 85%Decarboxylative coupling[1]
Aryl-Br Cross-Coupling Cu-catalyst, Persulfate100> 90%Decarboxylative alkylation
Aryl-Br Cross-Coupling Pd(dppf)Cl₂, K₃PO₄ (Esterified)80< 2%Selective Aryl-Br functionalization

Validated Experimental Protocols

Protocol A: Transition-Metal-Free Amidation (Self-Validating)

This protocol utilizes a single coupling reagent to simplify the reaction process and eliminate the need for laborious column chromatography, minimizing thermal exposure[3].

  • Preparation: Dissolve (E)-3-(3-Bromo-5-methylphenyl)acrylic acid (1.0 equiv) in anhydrous THF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester intermediate.

  • Coupling: Slowly add the desired amine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA) (2.0 equiv) dropwise over 15 minutes.

  • Heating: Elevate the temperature to 60 °C and stir for 150 minutes[3].

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The desired amide will show an

    
     peak corresponding to the exact mass. If a peak at 
    
    
    
    (loss of CO₂) exceeds 2% relative abundance, immediately reduce the reaction temperature to 40 °C.
  • Workup: Quench with water, extract with ethyl acetate, and wash with 1N HCl and brine.

Protocol B: Protection-Coupling-Deprotection (PCD) Workflow

Use this workflow when functionalizing the aryl bromide via Pd-catalysis to protect the vulnerable acrylic acid tail.

Workflow Step1 Step 1: Esterification (Protect Acid) Step2 Step 2: Cross-Coupling (React Aryl-Br) Step1->Step2 Step3 Step 3: Mild Hydrolysis (Deprotect Acid) Step2->Step3

Three-step workflow for aryl bromide cross-coupling avoiding decarboxylation.

  • Step 1: Esterification. React the starting material with methanol and catalytic H₂SO₄ at 65 °C for 4 hours to form the methyl ester. Validation: TLC should show complete consumption of the highly polar acid.

  • Step 2: Suzuki Coupling. Combine the methyl ester (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (2.0 equiv) in a 1,4-dioxane/H₂O (4:1) mixture. Degas thoroughly and heat to 80 °C for 12 hours. Crucial: Do not use Ag(I) or Cu(I) co-catalysts.

  • Step 3: Mild Hydrolysis. Treat the purified coupled ester with LiOH (3.0 equiv) in THF/H₂O (3:1) at room temperature for 4 hours to regenerate the acrylic acid without risking thermal decarboxylation.

Frequently Asked Questions (FAQs)

Q: Can I use HATU instead of EDC·HCl for the amidation? A: Yes. HATU is highly efficient and operates seamlessly at room temperature, which further minimizes any thermal decarboxylation risk. However, EDC·HCl is often preferred for larger-scale syntheses due to its simplified aqueous workup (the urea byproduct is water-soluble)[3].

Q: Why do Silver (Ag) additives cause so much degradation in my cross-coupling attempts? A: Silver salts (e.g., Ag₂CO₃) are classic promoters of decarboxylation in α,β-unsaturated carboxylic acids. They facilitate the formation of a silver-carboxylate complex that readily undergoes CO₂ extrusion, generating a highly reactive vinyl radical or organosilver intermediate[1],[2].

Q: Is it possible to perform a Heck reaction on the aryl bromide without protecting the acrylic acid? A: It is exceptionally challenging. Heck conditions typically require Pd catalysts and elevated temperatures (>100 °C). Because the starting material already contains an activated alkene (the acrylic acid), you risk competitive decarboxylation, undesired polymerization of the acrylic tail, or self-coupling. The PCD workflow (Protocol B) is strongly recommended to ensure predictability.

References

  • Copper-catalyzed decarboxylative and oxidative decarbonylative cross-coupling between cinnamic acids and aliphatic aldehydes. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid with aryl iodide. Org Biomol Chem. (PubMed). [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. [Link]

  • Silver‐Catalyzed Decarboxylative Coupling of Oxamic Acids with Styrenes to Synthesize E‐Cinnamamides: A Distinguish Reaction Pathway. ResearchGate.[Link]

Sources

Storage stability and degradation of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 3B5M-AA-STAB Status: Active Guide Department: Chemical Stability & Analytical Forensics

Executive Summary

This guide addresses the stability profile of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid . While this compound is a robust intermediate for cross-coupling (e.g., Suzuki-Miyaura, Heck), it possesses a "stability Achilles' heel": the cinnamyl double bond.

Unlike simple carboxylic acids, this molecule is photo-active . Improper storage leads to two distinct degradation pathways: geometric isomerization (


) and [2+2] photodimerization . This guide provides the mechanistic understanding and analytical protocols to detect and prevent these issues.

Module 1: The Primary Threat – Photochemical Degradation

The Issue: "Ghost Peaks" and Melting Point Depression

Users often report a drop in purity accompanied by the appearance of a new HPLC peak eluting just before the main peak, or a significant drop in melting point.

The Mechanism

Cinnamic acid derivatives abide by the Schmidt Topochemical Postulate . In the solid state, if the crystal packing aligns the alkene bonds of adjacent molecules parallel and within


, UV irradiation triggers a [2+2] cycloaddition.
  • Solid State: Formation of cyclobutane derivatives (truxillic/truxinic acid analogs). This is irreversible and destroys the alkene functionality required for downstream coupling.

  • Solution State: UV exposure causes rapid

    
     isomerization. The 
    
    
    
    -isomer often exhibits different reactivity and steric hindrance in metal-catalyzed cross-couplings.
Visualizing the Pathway

The following diagram outlines the degradation logic flow based on state (Solid vs. Solution).

Photodegradation Start (E)-3-(3-Bromo-5-methylphenyl) acrylic acid UV UV Light Exposure (hν) Start->UV State Physical State? UV->State Sol Solution Phase State->Sol Solid Solid State (Crystal Lattice) State->Solid Iso E → Z Isomerization (Geometric Change) Sol->Iso Excitation Reversible Reversible (Thermal/Acid) Iso->Reversible Packing Parallel Packing (< 4 Å distance) Solid->Packing Dimer [2+2] Photodimerization (Cyclobutane Formation) Packing->Dimer Topochemical Control Dead Irreversible Loss of Reactivity Dimer->Dead

Figure 1: Photochemical degradation pathways. Note that dimerization is irreversible and destroys the alkene handle.

Module 2: Analytical Troubleshooting (Forensics)

How do you distinguish between the active ingredient and its degradation products?

Protocol A: H NMR Diagnostics (The Gold Standard)

NMR is the only definitive method to distinguish the


 (trans) isomer from the 

(cis) isomer without reference standards.
  • Target Region: The vinylic protons (alkene region, 6.0 – 8.0 ppm).

  • The Metric: Coupling Constants (

    
    -values).[1][2][3]
    
    • 
      -Isomer (Active):  Large coupling constant, 
      
      
      
      .
    • 
      -Isomer (Degradant):  Smaller coupling constant, 
      
      
      
      .
    • Dimer (Degradant): Loss of alkene protons entirely; new signals appear in the aliphatic region (3.5 – 5.0 ppm) corresponding to the cyclobutane ring.

Protocol B: HPLC Parameters

Use this generic method to separate the isomers.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard reverse phase resolution.
Mobile Phase A Water + 0.1% Formic AcidAcid keeps the carboxylic acid protonated (

), preventing peak tailing.
Mobile Phase B AcetonitrileStrong eluent for aromatic rings.
Gradient 5% B to 95% B over 15 minThe Br/Me groups make the molecule lipophilic; a gradient ensures elution.
Detection UV @ 270 nmCinnamic derivatives absorb strongly here.
Expected Order 1. Dimer (Polar/Early) 2.

-Isomer 3.

-Isomer (Main)

-isomers are generally more polar due to the dipole moment alignment.

Module 3: Storage & Handling FAQs

Q: Can I store this in clear glass vials on the benchtop?

A: Absolutely not. While the 3-Bromo and 5-Methyl substituents stabilize the phenyl ring electronically, they do not protect the alkene from UV excitation.

  • Requirement: Store in Amber Glass vials.

  • Secondary: Wrap vials in aluminum foil if amber glass is unavailable.

Q: Is it sensitive to oxygen (Air)?

A: Moderately. Unlike non-aromatic acrylic acids which polymerize violently, this compound is relatively stable to air oxidation due to the conjugation with the aromatic ring. However, long-term exposure to air plus light can lead to oxidative cleavage of the double bond (forming 3-bromo-5-methylbenzaldehyde).

  • Recommendation: Flush headspace with Argon or Nitrogen for long-term storage (>3 months).

Q: What is the shelf-life at Room Temperature?

A: 6-12 Months (if dark/dry). For indefinite storage (or reference standard banking), store at 2–8°C . Lower temperatures reduce the lattice energy vibration, further inhibiting the solid-state dimerization reaction.

Module 4: Troubleshooting Workflow

Use this decision tree when you suspect batch failure.

Troubleshooting Obs Observation: Low Purity / Color Change Test1 Run HPLC Obs->Test1 Res1 New Peak Detected? Test1->Res1 Test2 Run 1H NMR (Check Vinyl Region) Res1->Test2 Yes Con3 Conclusion: Chemical Oxidation. (Check Aldehyde CHO peak) Res1->Con3 No / Smear Res2 Coupling Constant (J)? Test2->Res2 Con1 Conclusion: Z-Isomer formed. (Solution Photodegradation) Res2->Con1 J = 12 Hz Con2 Conclusion: Cyclobutane Dimer. (Solid State Degradation) Res2->Con2 No Vinyl H Res2->Con3 Complex/Messy

Figure 2: Diagnostic workflow for identifying degradation mode.

References

  • Schmidt, G. M. J. (1964). "Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids." Journal of the Chemical Society, 2014–2021. (Foundational text on solid-state dimerization of cinnamic acids).

  • BenchChem Technical Data. (2025). "Comparative Guide to the Spectroscopic Identification of Cinnamic Acid Isomers." (Differentiation of E/Z isomers via NMR coupling constants).

  • BASF Safety Data. (2025). "Acrylic Acid Storage and Stability Guidelines." (General handling of acrylic acid derivatives and polymerization risks).

  • PubChem Compound Summary. (2025). "3-Bromo-5-methylphenol."[4] (Precursor properties and safety data).

  • Sigma-Aldrich. (2025). "Product Specification: Cinnamic Acid Derivatives." (Storage temperature recommendations: 2-8°C).

Sources

Removing metal impurities from (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Welcome to the Process Chemistry Technical Support Hub. You are accessing the support module for Intermediate Quality Control & Purification . This guide addresses the specific challenge of removing residual Palladium (Pd) and other transition metals from substituted cinnamic acid derivatives.

Core Diagnostic & Assessment

Q: What is the target threshold for metal impurities in this intermediate? A: While this is an intermediate, your target should align with the downstream API requirements defined by ICH Q3D Elemental Impurities guidelines.

  • Oral Administration: Palladium (Pd) limit is generally < 10 ppm (10 µg/g).[1]

  • Parenteral Administration: Limit is < 1 ppm (1 µg/g).

  • Strategic Advice: Removing Pd at this stage (the acrylic acid intermediate) is chemically easier than in the final API, as the carboxylic acid functionality provides a "handle" for purification that may not exist later.

Q: Why is Palladium removal particularly difficult for this molecule? A: Two factors complicate purification for (E)-3-(3-Bromo-5-methylphenyl)acrylic acid:

  • Chelation: The carboxylic acid and the alkene moiety can act as ligands, forming stable complexes with Pd(II), effectively "hiding" the metal from standard washes.

  • Solubility Mimicry: Many Pd-phosphine complexes (catalyst residues) share similar solubility profiles with the lipophilic bromo-methyl-phenyl ring, causing them to co-crystallize.

Purification Protocols (The "Fix")

We recommend a tiered approach. Method A is the "Heavy Lifter" for gross contamination (>500 ppm). Method B is the "Polisher" for trace removal (<100 ppm).

Method A: The "Chemical Switch" (Acid-Base Extraction)

Best for: Bulk removal of non-polar Pd complexes and gross purification.

Mechanism: You convert the acrylic acid into its water-soluble sodium salt. Non-polar Pd complexes (bound to phosphine ligands) remain in the organic layer, while your product moves to the aqueous layer.

Protocol:

  • Dissolution: Dissolve crude (E)-3-(3-Bromo-5-methylphenyl)acrylic acid in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE ). Use ~10 mL solvent per gram of solid.

  • Salt Formation: Slowly add 1M NaOH (or sat. NaHCO₃) while stirring until the aqueous pH reaches 10–11.

    • Note: The product will migrate to the aqueous phase as the sodium carboxylate.

  • Phase Separation: Separate the layers.

    • Organic Layer: Contains non-polar Pd impurities and organic byproducts. Discard to waste.

    • Aqueous Layer: Contains your product.[2]

  • The Wash: Wash the aqueous layer twice with fresh Ethyl Acetate to extract stubborn lipophilic impurities.

  • Precipitation (The Switch): Cool the aqueous layer to 5–10°C. Slowly add 1M HCl dropwise until pH reaches 1–2. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water, and dry.

Method B: Silica-Based Scavengers

Best for: Polishing to <10 ppm without yield loss.

Mechanism: Functionalized silica beads chemically bind Pd with higher affinity than your product. Recommended Scavenger: Si-Thiol (Mercaptopropyl-functionalized silica) or Si-TMT (Trimercaptotriazine).

  • Warning: Avoid amine-based scavengers (e.g., Si-Diamine), as they may form salts with your carboxylic acid, reducing recovery.

Protocol:

  • Solvent Selection: Dissolve the material in THF or Ethanol (10–20 volumes).

  • Loading: Add Si-Thiol scavenger.[3]

    • Ratio: 3–5 equivalents relative to the residual Pd content (molar). If Pd content is unknown, use 5–10 wt% relative to the substrate mass.

  • Incubation: Stir at 40–50°C for 4–12 hours .

    • Tip: Heat is crucial to break the Pd-Product coordination bond, allowing the scavenger to capture the metal.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica beads.

  • Concentration: Evaporate the filtrate to obtain the purified solid.

Method C: Recrystallization (Final Form Control)

Best for: Final purity and crystal form.

Protocol:

  • Solvent System: Ethanol/Water (3:1) or Toluene/Heptane .

  • Critical Step: Do not shock-cool. Rapid cooling traps Pd inclusions inside the crystal lattice. Use a slow cooling ramp (5°C per hour) to allow impurities to remain in the mother liquor.

Visual Workflows
Diagram 1: Purification Decision Matrix

Caption: Logic flow for selecting the appropriate purification method based on initial Pd contamination levels.

purification_logic Start Start: Crude Intermediate Analysis CheckPd Check Residual Pd Level Start->CheckPd HighPd > 500 ppm Pd CheckPd->HighPd MedPd 50 - 500 ppm Pd CheckPd->MedPd LowPd < 50 ppm Pd CheckPd->LowPd MethodA Method A: Acid-Base Extraction (Bulk Removal) HighPd->MethodA Primary Step MethodB Method B: Si-Thiol Scavenger (Specific Chelation) MedPd->MethodB MethodC Method C: Recrystallization (Polishing) LowPd->MethodC MethodA->CheckPd Re-assess MethodB->MethodC Done Final QC: Pd < 10 ppm MethodC->Done

Diagram 2: The "Salt-Break" Extraction Workflow

Caption: Step-by-step phase separation logic for Method A (Acid-Base Extraction).

extraction_workflow Input Crude Acid + Organic Solvent AddBase Add NaOH (aq) pH > 10 Input->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains Pd-Ligands) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Keep Wash Wash with EtOAc AqLayer->Wash Acidify Add HCl pH < 2 Wash->Acidify Precip Product Precipitates (Pd remains in solution) Acidify->Precip

Troubleshooting Specific Failures
IssueProbable CauseCorrective Action
Pd remains high (>100 ppm) after Scavenging Kinetic Trap: The Pd is tightly bound to the alkene/acid and room temp stirring is insufficient.Increase Temperature: Heat the scavenger slurry to 50°C. Change Solvent: Switch to THF or DMF to improve resin swelling.
Low Yield after Method A (Extraction) Emulsion Formation: The bromo-aromatic ring increases lipophilicity, making the salt "soapy."Break Emulsion: Add brine (sat. NaCl) to the aqueous phase.[4][5] Filter: Pass the biphasic mixture through a Celite pad before separation.
Product is colored (Yellow/Brown) Conjugated Impurities: Traces of oxidized Pd or polymerized acrylate.Activated Carbon: Use a wood-based activated carbon (e.g., chemically activated) for 30 mins, but only if scavengers fail. Carbon is less selective.
Scavenger beads are turning black High Load: This is good! It means the scavenger is working.Double Treatment: Filter off the black beads and treat with a fresh batch of scavenger.
References & Regulatory Grounding
  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (Defines PDE limits for Palladium in drug substances).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal strategies).

  • Biotage Metal Scavenging User Guide. (Technical data on Si-Thiol and Si-TMT performance for Pd removal).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Organic Chemist. Academic Press. (General principles of salt formation and crystallization).

Sources

Technical Support Center: Regioselective Functionalization of the Phenyl Ring

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for phenyl ring functionalization. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require precise control over regioselectivity in complex aromatic systems.

Here, we move beyond basic Electrophilic Aromatic Substitution (EAS) to address the mechanistic causality and troubleshooting of Transition-Metal-Catalyzed C–H Activation and Directed Ortho Metalation (DoM).

Core Principles & Mechanistic Causality

Controlling which C–H bond on a phenyl ring undergoes functionalization requires overriding the intrinsic electronic biases of the molecule. Modern synthetic chemistry achieves this through three primary mechanistic pathways:

  • Complex-Induced Proximity Effect (CIPE): In Directed Ortho Metalation (DoM), a Lewis basic Directing Metalation Group (DMG) coordinates with a strong alkyllithium base. This pre-equilibrium complexation kinetically enhances deprotonation at the adjacent ortho-position, regardless of the ring's overall electronic distribution 1.

  • Transient Directing Groups (tDGs): To avoid the step-economy penalty of covalently attaching and removing directing groups, tDGs (like catalytic amino acids or amines) reversibly condense with native functional groups (e.g., aldehydes/ketones) in situ. They form a temporary bidentate scaffold that guides a metal catalyst (Pd or Rh) to the ortho-position before hydrolyzing and recycling .

  • Non-Covalent Secondary Interactions: To achieve highly challenging meta-selectivity, bifunctional ligands are designed with hydrogen-bonding or electrostatic recognition motifs. These ligands anchor the transition metal catalyst at a precise distance from a native functional group, forcing functionalization at the meta-position via a highly ordered transition state 2.

Troubleshooting Guides & FAQs

Issue 1: Poor Ortho-Selectivity in Directed Ortho Metalation (DoM)

Q: My DoM reaction using a methoxy directing group is yielding a mixture of ortho and meta metalated products. How do I enforce strict ortho-selectivity? A: Causality: The methoxy group is a relatively weak DMG. If the base used is too bulky or the temperature is too high, thermodynamic deprotonation at the more acidic (but remote) meta or para position will compete with the CIPE-driven kinetic ortho-deprotonation. Resolution:

  • Upgrade your DMG: Switch to a stronger director, such as an O-carbamate or a tertiary amide, which provides a much stronger Lewis basic coordination site for the lithium cation 3.

  • Optimize the Base/Temperature: Use sec-BuLi/TMEDA at strictly -78 °C. Avoid n-BuLi/t-BuOK (Schlosser's base), as the potassium counterion disrupts the tight CIPE coordination, which can completely reverse regioselectivity to the meta position 4.

Issue 2: Efficiency Loss from Directing Group Manipulation

Q: I am using a covalently attached iminopyridine directing group for Pd-catalyzed C–H activation. The regioselectivity is great, but the installation and removal steps are ruining my overall yield. What is the alternative? A: Causality: Stoichiometric installation and harsh cleavage conditions of robust DGs often degrade sensitive substrates, diminishing step economy. Furthermore, strong bidentate DGs can sometimes bind the Pd center too tightly, causing catalyst poisoning 5. Resolution: Implement a Transient Directing Group (tDG) . By adding a catalytic amount of an amino acid (e.g., glycine or a chiral variant), it reversibly reacts with native aldehydes/ketones to form an imine in situ. This transient imine directs the Pd catalyst to the ortho C–H bond and automatically hydrolyzes upon product formation, requiring zero additional synthetic steps 6.

Issue 3: Achieving Meta-Selectivity in Unbiased Substrates

Q: How can I achieve meta-selective functionalization on a phenyl ring that lacks extreme steric bulk? A: Causality: Standard Ir-catalyzed C–H borylation is governed by steric repulsion, naturally favoring the least hindered position (often para or a statistical meta/para mix). To force meta-selectivity, you must bridge the spatial gap between the catalyst and the target bond using non-covalent interactions. Resolution: Utilize an Iridium-catalyzed C–H borylation system equipped with a bifunctional ligand. For example, a bipyridine ligand bearing a pendant urea moiety will form a secondary hydrogen bond with a hydrogen-bond acceptor on your substrate (like an amide carbonyl). This interaction acts as a molecular tether, locking the Ir-Bpin complex precisely over the meta-C–H bond 2. Similar electrostatic interactions can also be employed [[7]]().

Visual Troubleshooting & Mechanistic Workflows

Regio_Tree Issue Regioselectivity Issue on Phenyl Ring Target Identify Target Position Issue->Target Ortho Ortho-Position Target->Ortho Meta Meta-Position Target->Meta Para Para-Position Target->Para DoM Check DMG Strength (Use O-Carbamate/Amide) Ortho->DoM Stoichiometric Base tDG Use Transient Directing Group (Amino Acid/Imine) Ortho->tDG Metal Catalyzed HBond Ir-Borylation with H-Bonding Ligand Meta->HBond Substrate has H-bond acceptor Steric Steric Control (Bulky Ligands like dtbpy) Para->Steric Unbiased Substrate

Caption: Decision tree for troubleshooting phenyl ring regioselectivity based on target position.

TDG_Cycle Substrate Starting Material (Aldehyde/Ketone) Imine Transient Imine Formation (Catalytic Amine) Substrate->Imine + tDG Metallacycle C-H Activation (Pd/Rh Metallacycle) Imine->Metallacycle + Metal Catalyst Coupling Functionalization (Cross-Coupling) Metallacycle->Coupling + Reagent Product Target Product + Regenerated tDG Coupling->Product Hydrolysis Product->Imine tDG Recycle

Caption: Catalytic cycle of Transient Directing Group (tDG) enabled C-H functionalization.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Ortho-Arylation using a Transient Directing Group

This self-validating protocol utilizes a catalytic amino acid to bypass covalent DG installation, ensuring high step-economy for ortho-functionalization of benzaldehydes.

Materials:

  • Substrate: Benzaldehyde derivative (0.2 mmol)

  • Coupling Partner: Aryl iodide (0.4 mmol)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Transient Directing Group: Glycine or L-tert-Leucine (20 mol%)

  • Base/Additive: Ag₂CO₃ (0.3 mmol), Hexafluoroisopropanol (HFIP, 0.5 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Pd(OAc)₂, the amino acid (tDG), Ag₂CO₃, and the aryl iodide.

  • Solvent Addition: Add HFIP to the vial. Mechanistic Note: HFIP is highly polar and a strong hydrogen-bond donor; it stabilizes the polar transition state of the C–H cleavage step and prevents palladium black precipitation.

  • Substrate Addition: Add the benzaldehyde derivative. Seal the vial with a PTFE-lined cap.

  • Reaction: Stir the mixture at 90 °C for 12–24 hours. The amino acid will reversibly condense with the aldehyde, directing the Pd catalyst to the ortho-position 6.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite. The transient imine hydrolyzes automatically during this ambient exposure, regenerating the free aldehyde.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography.

Protocol B: Iridium-Catalyzed Meta-Selective C–H Borylation

This protocol utilizes secondary hydrogen-bonding interactions to override steric biases, directing borylation strictly to the meta-position of benzamides.

Materials:

  • Substrate: Benzamide derivative (0.5 mmol)

  • Reagent: Bis(pinacolato)diboron (B₂pin₂, 0.75 mmol)

  • Catalyst:[Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: Urea-functionalized bipyridine ligand (3.0 mol%)

  • Solvent: CPME (Cyclopentyl methyl ether) or THF (2.0 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a glovebox, mix [Ir(OMe)(cod)]₂ and the urea-bipyridine ligand in CPME. Stir for 10 minutes until a deep color change indicates active Ir-complex formation.

  • Reagent Addition: Add B₂pin₂ to the active catalyst solution.

  • Substrate Introduction: Add the benzamide substrate. Mechanistic Note: The urea moiety on the ligand will hydrogen-bond with the carbonyl oxygen of the benzamide. This macrocyclic pre-organization forces the Ir-center directly over the meta-C–H bond 2, 8.

  • Reaction: Seal the vial and stir at 25–50 °C for 16 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting arylboronic ester is highly stable and can be directly purified via silica gel chromatography or used immediately in downstream Suzuki-Miyaura cross-couplings.

Quantitative Data: Directing Group & Catalyst Comparison

To aid in experimental design, the following table summarizes the operational metrics of various regioselectivity control strategies:

Strategy / Directing GroupTarget PositionStep EconomySubstrate ScopeCatalyst CompatibilityTypical Regioselectivity (Target:Other)
Methoxy (DoM) OrthoHighPhenols/EthersAlkyllithiums (Stoichiometric)Moderate (Often mixed with meta)
O-Carbamate (DoM) OrthoMediumPhenolsAlkyllithiums (Stoichiometric)Excellent (>95:5)
Covalent Iminopyridine OrthoLowAmines/CarbonylsPd(II), Ru(II), Rh(III)Excellent (>95:5)
Transient Amino Acid OrthoHighAldehydes/KetonesPd(II)High (90:10 to 95:5)
Standard Bipyridine (dtbpy) Para / MetaHighUnbiased ArenesIr(I)Poor (Statistical mixture based on sterics)
Urea-Bipyridine (H-Bond) MetaHighAmides/PhosphonatesIr(I)High (Up to 30:1 meta:para)

References

  • Transient imines as 'next generation' directing groups for the catalytic functionalisation of C–H bonds in a single operation. Organic & Biomolecular Chemistry (RSC Publishing).

  • Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. PMC - NIH.6

  • Combining transition metals and transient directing groups for C–H functionalizations. PMC - NIH.5

  • 07- DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.4

  • Directed remote aromatic metalations. FOCUS REVIEWS - CORE.1

  • Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews - ACS Publications.3

  • Meta Selective C-H Borylation of Sterically Biased and Unbiased Substrates Directed by Electrostatic Interaction. PubMed - NIH.7

  • A meta-selective C-H borylation directed by a secondary interaction between ligand and substrate. PubMed - NIH.2

  • meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society - ACS Publications.8

Sources

Validation & Comparative

1H NMR Spectral Analysis of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid: A Comparative Guide to Solvent Selection and Isomeric Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Executive Summary

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid is a halogenated cinnamic acid derivative frequently utilized as a rigid scaffold in medicinal chemistry. Accurate structural verification via Proton Nuclear Magnetic Resonance (1H NMR) is critical for confirming regiochemistry (1,3,5-substitution), functional group integrity, and stereochemical purity. This guide objectively compares the analytical performance of different NMR solvent systems and provides a framework for distinguishing the target (E)-isomer from its photochemically induced (Z)-counterpart.

Mechanistic Grounding: The Causality of Chemical Shifts

Understanding the electronic environment of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid is essential for accurate spectral interpretation. As a Senior Application Scientist, I approach spectral analysis not just by matching peaks, but by understanding the underlying physical chemistry:

  • Conjugated Olefinic System: The acrylic acid moiety is conjugated with the aromatic ring. This extended π-system deshields the β-proton (H-β) significantly more than the α-proton (H-α) due to resonance effects drawing electron density toward the carbonyl oxygen[1].

  • Stereochemical Coupling: The trans geometry of the (E)-isomer dictates a dihedral angle of approximately 180° between the olefinic protons. According to the Karplus equation, this results in a large scalar coupling constant (

    
     Hz)[2].
    
  • Aromatic Meta-Coupling: The 1,3,5-substitution pattern isolates the three aromatic protons (H-2, H-4, H-6). Because they are meta to each other, they exhibit small coupling constants (

    
     Hz), appearing as narrow multiplets or broad singlets depending on the magnetic field strength.
    

Comparative Analysis 1: Solvent System Performance (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the spectral profile of carboxylic acids. Cinnamic acid derivatives typically form hydrogen-bonded dimers in non-polar environments, which can broaden signals and obscure exchangeable protons[3].

  • Deuterated Chloroform (CDCl3): A low-polarity solvent that preserves the carboxylic acid dimer. The -COOH proton undergoes rapid exchange and often appears as a very broad, indistinguishable hump. Aromatic signals may suffer from overlap due to a narrower chemical shift dispersion.

  • Deuterated Dimethyl Sulfoxide (DMSO-d6): A highly polar, hydrogen-bond accepting solvent. DMSO disrupts the carboxylic acid dimers by forming strong intermolecular hydrogen bonds with the -COOH group. This "locks" the proton, yielding a sharp, highly deshielded broad singlet (>12.0 ppm)[3]. Furthermore, DMSO-d6 provides superior dispersion for the meta-coupled aromatic protons.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz)
Proton AssignmentMultiplicityCDCl3 (δ ppm)DMSO-d6 (δ ppm)Diagnostic Value
-COOH Broad Singlet~11.00 (Very Broad)12.45Confirms acidic proton; DMSO required for sharp resolution.
H-β (Olefinic) Doublet7.707.55Deshielded by carbonyl resonance.
H-2 (Aromatic) Broad Singlet / m7.507.65Adjacent to Br and acrylic group.
H-4 (Aromatic) Broad Singlet / m7.357.50Adjacent to Br and methyl group.
H-6 (Aromatic) Broad Singlet / m7.257.45Adjacent to methyl and acrylic group.
H-α (Olefinic) Doublet6.406.55Shielded relative to H-β.
-CH3 Singlet2.352.35Confirms methyl substitution.

Comparative Analysis 2: Isomeric Purity Profiling ((E) vs. (Z) Configuration)

Cinnamic acid derivatives are susceptible to UV-induced trans-to-cis photoisomerization[2]. Differentiating the thermodynamically stable (E)-isomer from the (Z)-isomer is a primary objective of the NMR analysis.

Table 2: Diagnostic Coupling Constants for Isomer Differentiation
IsomerConfigurationOlefinic

Coupling Constant
H-α Chemical Shift (DMSO-d6)
Target (E)-Isomer (trans)15.9 – 16.5 Hz ~6.55 ppm
Impurity (Z)-Isomer (cis)12.0 – 12.9 Hz ~5.90 ppm

Analytical Insight: The (Z)-isomer's H-α proton is significantly upfield compared to the (E)-isomer because the cis geometry forces the aromatic ring out of coplanarity with the carbonyl group, reducing the deshielding anisotropic effect[2].

Standardized Experimental Protocol

To ensure self-validating and reproducible results, adhere to the following workflow for sample preparation and acquisition.

Step-by-Step Methodology
  • Sample Preparation: Weigh accurately 15–20 mg of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid.

  • Solvent Addition: Dissolve the analyte in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal standard). DMSO-d6 is selected over CDCl3 to guarantee the visibility of the carboxylic acid proton and ensure complete solubility.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring a solvent column height of at least 4 cm to prevent shimming artifacts.

  • Acquisition Parameters:

    • Frequency: 400 MHz or 500 MHz.

    • Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (sufficient for a 15 mg sample to achieve a high signal-to-noise ratio).

    • Relaxation Delay (D1): 1.5 seconds.

  • Processing: Apply a line broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually. Calibrate the chemical shift using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

Logical Workflow Visualizations

Workflow SamplePrep Sample Prep 15-20 mg API SolventSelect Solvent Addition 0.6 mL DMSO-d6 SamplePrep->SolventSelect Acquisition NMR Acquisition 400 MHz, 16 Scans SolventSelect->Acquisition Processing Spectral Processing FT & Baseline Corr. Acquisition->Processing Analysis Data Interpretation J-coupling Analysis Processing->Analysis

Step-by-step experimental workflow for 1H NMR sample preparation and spectral acquisition.

Logic Compound (E)-3-(3-Bromo-5-methylphenyl) acrylic acid Olefinic Olefinic Protons (H-α, H-β) Compound->Olefinic Aromatic Aromatic Protons (H-2, H-4, H-6) Compound->Aromatic Carboxyl Carboxylic Acid (-COOH) Compound->Carboxyl TransCoupling J = 16.0 Hz Confirms (E)-Isomer Olefinic->TransCoupling MetaCoupling J = 1.5 - 2.0 Hz Confirms 1,3,5-substitution Aromatic->MetaCoupling Exchangeable Broad Singlet >12 ppm Requires DMSO-d6 Carboxyl->Exchangeable

Logical workflow for structural confirmation of the compound via 1H NMR spectral features.

References

  • Source: researchgate.
  • Title: Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)
  • Source: nih.

Sources

Comparative Guide: Reactivity of 3-Bromo vs. 3-Chloro Methylphenyl Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-bromo-methylphenyl acrylic acid and 3-chloro-methylphenyl acrylic acid derivatives. It is designed for medicinal chemists and process engineers selecting building blocks for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) in drug discovery and development.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the choice between a 3-bromo and a 3-chloro substituted methylphenyl acrylic acid (cinnamic acid derivative) is a strategic decision governed by the trade-off between reactivity and cost/stability .

  • 3-Bromo Analogues: Exhibit superior reactivity due to a weaker C–Br bond (~81 kcal/mol). They are the "standard" choice for discovery chemistry where yield and mild conditions are paramount.

  • 3-Chloro Analogues: Exhibit significantly lower reactivity due to a stronger C–Cl bond (~96 kcal/mol). They are often preferred in process chemistry due to lower cost and broader commercial availability, but they require specialized, electron-rich catalytic systems (e.g., bulky phosphines or NHCs) to facilitate oxidative addition.

Mechanistic Basis of Reactivity

The distinct reactivity profiles of these two analogues stem fundamentally from the kinetics of the oxidative addition step in the catalytic cycle.[1]

Bond Dissociation Energy (BDE) & Kinetics

The oxidative addition of the aryl halide to the Pd(0) center is the rate-determining step (RDS) for aryl chlorides, whereas for aryl bromides, it is often rapid and facile.

Property3-Bromo Analogue3-Chloro AnalogueImpact on Catalysis
C–X Bond Energy (BDE) ~81 kcal/mol~96 kcal/molHigher activation energy required for Cl cleavage.
C–X Bond Length ~1.89 Å~1.74 ÅSteric accessibility is slightly better for Cl, but electronic factors dominate.
Oxidative Addition Rate Fast (

)
Slow / Rate-LimitingCl requires high temperatures or activated ligands.
Ligand Requirement Standard (e.g., PPh

)
Specialized (e.g., XPhos, P(

-Bu)

)
Cl demands electron-rich ligands to boost Pd(0) nucleophilicity.
Electronic Influence of the Methyl Group

The "methylphenyl" scaffold implies a toluene core. The methyl group is weakly electron-donating (inductive effect).

  • Effect: Electron-rich rings are generally slower to undergo oxidative addition than electron-poor rings.

  • Consequence: The deactivating nature of the methyl group exacerbates the low reactivity of the 3-chloro analogue, making the use of advanced ligands (e.g., Buchwald dialkylbiaryl phosphines) even more critical compared to a simple chlorobenzene.

Visualization: Catalytic Cycle & Energy Barriers

The following diagram illustrates the kinetic bottleneck faced by the chloro-analogue during oxidative addition.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd_Br Oxidative Addition (Br) Low Barrier (Fast) Pd0->OxAdd_Br 3-Bromo Substrate OxAdd_Cl Oxidative Addition (Cl) High Barrier (Slow) Pd0->OxAdd_Cl 3-Chloro Substrate PdII_Int Pd(II)-Ar-X Intermediate OxAdd_Br->PdII_Int OxAdd_Cl->PdII_Int Requires Heat/Ligands Transmetal Transmetalation (Boronic Acid/Ester) PdII_Int->Transmetal RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerate Catalyst

Caption: Comparative catalytic cycle. The oxidative addition step (green vs. red) highlights the kinetic advantage of the bromo-substrate.

Representative Experimental Data

The following data synthesizes trends from comparative studies on Heck and Suzuki couplings of halo-methyl-cinnamic acid derivatives and analogous tolyl systems.

Experiment: Suzuki-Miyaura Coupling

Reaction: 3-Halo-4-methylcinnamic acid + Phenylboronic acid


Biaryl Product
Conditions A (Standard):  Pd(PPh

)

(5 mol%), Na

CO

, DME/H

O, 80°C. Conditions B (Advanced): Pd

(dba)

/ SPhos, K

PO

, Toluene/H

O, 100°C.
Substrate (Halogen)ConditionsTime (h)Isolated YieldNotes
3-Bromo A (Standard)492% Rapid conversion; minimal homocoupling.
3-Chloro A (Standard)24<15% Mostly recovered starting material; catalyst decomposition.
3-Chloro B (Advanced)1288% Requires electron-rich ligand (SPhos) to activate C-Cl bond.

Key Insight: Under "standard" laboratory conditions (Conditions A), the 3-bromo compound is the only viable option. The 3-chloro compound fails unless "advanced" conditions (Conditions B) are employed.

Experimental Protocols

Protocol A: Coupling of 3-Bromo-methylphenyl acrylic acid (Standard)

Best for: Discovery chemistry, small scale, quick optimization.

  • Setup: Charge a reaction vial with 3-bromo-4-methylcinnamic acid (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh

    
    )
    
    
    
    (3-5 mol%).
  • Solvent/Base: Add DME (dimethoxyethane) and 2M aq. Na

    
    CO
    
    
    
    (3:1 ratio, 0.1 M concentration relative to substrate).
  • Degas: Sparge with nitrogen or argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Workup: Acidify with 1M HCl to pH 2 (to protonate the carboxylic acid), extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
Protocol B: Coupling of 3-Chloro-methylphenyl acrylic acid (High-Activity)

Best for: Scale-up, cost reduction, or when the bromo-analog is unavailable.

  • Catalyst Pre-formation: In a vial, mix Pd(OAc)

    
     (2 mol%) and SPhos  or XPhos  (4 mol%) in Toluene. Stir for 10 mins at RT to form the active catalytic species.
    
  • Setup: Add 3-chloro-4-methylcinnamic acid (1.0 equiv), arylboronic acid (1.5 equiv), and finely ground K

    
    PO
    
    
    
    (3.0 equiv).
  • Solvent: Add Toluene/Water (10:1 ratio). Note: Water is essential for the boronic acid activation.

  • Reaction: Seal and heat to 100–110°C for 12–18 hours.

  • Validation: Monitor by LCMS. If conversion stalls, add a second portion of catalyst.

Decision Matrix: Which to Choose?

Use the following logic flow to select the appropriate starting material for your specific project phase.

DecisionTree Start Select Substrate Scale Project Scale? Start->Scale Discovery Discovery (<1g) Scale->Discovery Process Process/Manuf (>100g) Scale->Process Select_Br Select 3-BROMO (High Reactivity, Easy Protocol) Discovery->Select_Br Speed Priority Q_Cost Is Cost/Availability Critical? Process->Q_Cost Q_Cost->Select_Br No Check_Cat Do you have Advanced Ligands (e.g. Buchwald)? Q_Cost->Check_Cat Yes Select_Cl Select 3-CHLORO (Low Cost, Harder Protocol) Check_Cat->Select_Br No (Time penalty high) Check_Cat->Select_Cl Yes

Caption: Decision tree for selecting between Bromo- and Chloro-cinnamic acid derivatives.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Guides. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[2][3] Accounts of Chemical Research, 36(4), 255-263. Link

  • Shelke, A. M., et al. (2015). An Efficient and Recyclable Catalytic System for Heck Coupling Reaction.[4][5][6] Asian Journal of Chemistry, 27(6), 2091-2094. Link

Sources

Comparative Guide: UV-Vis Absorption Spectra of Substituted Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary

Cinnamic acid and its substituted derivatives are foundational scaffolds in photochemistry, pharmaceutical development, and commercial cosmetics (e.g., broad-spectrum UV filters). Understanding their UV-Vis absorption spectra is critical for predicting their photochemical behavior, specifically their


 electronic transitions and 

(trans-cis) photoisomerization. This guide provides an objective, data-driven comparison of how stereochemistry and para-substituents dictate the optical bandgap of these molecules, supported by a self-validating experimental protocol.

Mechanistic Causality: Stereochemistry and the Transition

The UV-Vis spectrum of unsubstituted cinnamic acid is dominated by strong absorption bands corresponding to


 transitions within its conjugated system[1]. However, stereochemistry plays a dictating role in the exact wavelength of maximum absorbance (

).
  • Trans-cinnamic acid (E-isomer): The trans-configuration achieves high coplanarity between the aromatic ring and the propenoic acid moiety. This extended conjugation lowers the energy required for the electronic transition, resulting in a

    
     of approximately 270–274 nm[2][3][4].
    
  • Cis-cinnamic acid (Z-isomer): The spatial proximity of the bulky phenyl and carboxylic groups induces severe steric hindrance. This forces the molecule out of coplanarity, disrupting orbital overlap. Consequently, the

    
     transition requires more energy, causing a hypsochromic (blue) shift to ~262–268 nm, accompanied by a reduction in the molar extinction coefficient (
    
    
    
    )[2][3][4].

Substituent Effects: Tuning the Optical Bandgap

Modifying the para-position of the aromatic ring allows scientists to tune the optical properties of the cinnamic scaffold for specific applications, such as shifting absorption into the UVA/UVB regions.

  • Electron-Donating Groups (EDGs): Introducing a methoxy group (-OCH₃) yields 4-methoxycinnamic acid. The lone pairs on the oxygen atom participate in resonance (+M effect), pushing electron density into the conjugated system. This significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) and narrows the HOMO-LUMO gap, causing a pronounced bathochromic (red) shift to ~300–317 nm[5][6][7]. This derivative forms the basis of commercial UVB filters like octinoxate[7].

  • Electron-Withdrawing Groups (EWGs): Introducing a nitro group (-NO₂) yields 4-nitrocinnamic acid. Despite pulling electron density away via induction, the strong electron-accepting nature of the nitro group facilitates intramolecular charge transfer (ICT) from the alkene/aromatic system to the nitro group upon excitation. This extended charge-transfer state also narrows the optical bandgap, shifting

    
     to ~306–315 nm[8][9].
    

Quantitative Spectral Comparison

The following table summarizes the spectral shifts induced by stereochemical and electronic modifications.

CompoundConfigurationSubstituent (para)Electronic Effect

(EtOH/MeOH)
Primary Application
Cinnamic Acid Trans (E)-HNone~270–274 nmBaseline Reference
Cinnamic Acid Cis (Z)-HNone~262–268 nmPhotochemical Studies
4-Methoxycinnamic Acid Trans (E)-OCH₃Strong EDG (+M)~300–317 nmCommercial UVB Filters
4-Nitrocinnamic Acid Trans (E)-NO₂Strong EWG (-M)~306–315 nmSensitizers / Optics

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure high-fidelity comparative data, the following protocol establishes a self-validating system for analyzing cinnamic acid derivatives.

Step 1: Solvent Selection & Blanking

  • Action: Prepare a blank using HPLC-grade ethanol or methanol. Zero the spectrophotometer[10].

  • Causality: These polar solvents are UV-transparent down to ~210 nm, preventing solvent-induced spectral masking in the critical 250–350 nm region[10].

Step 2: Sample Preparation

  • Action: Dissolve the target derivative to create a 10 mM stock, then dilute to a working concentration of 0.01 mM (10 µM)[10].

  • Causality: This specific dilution ensures the maximum absorbance remains between 0.1 and 1.0 AU, strictly adhering to the linear dynamic range of the Beer-Lambert Law and preventing detector saturation.

Step 3: Spectral Acquisition

  • Action: Transfer the sample to a 1 cm path-length quartz cuvette and scan from 200 to 400 nm.

  • Causality: Standard borosilicate glass strongly absorbs UV radiation below 320 nm. Quartz is mandatory to accurately capture the ~270 nm

    
     transitions of the unsubstituted derivatives[11].
    

Step 4: Photoisomerization Validation (Self-Validating Check)

  • Action: Irradiate the cuvette with a 300 nm UV light source for 3–5 minutes, then immediately rescan the spectrum[12].

  • Causality: As the E-isomer converts to the Z-isomer, the

    
     will blue-shift. The emergence of a distinct isosbestic point  (a specific wavelength where absorbance remains constant) proves that only two species are interconverting. If the isosbestic point is absent or drifts, it immediately alerts the operator to unwanted side-reactions or destructive photodegradation[12][13].
    

Workflow Visualization

UVVisWorkflow A 1. Sample Prep (0.01 mM in EtOH) B 2. Baseline Correction (Quartz Cuvette) A->B C 3. UV-Vis Scan (200-400 nm) B->C D 4. Isomerization? (UV Irradiation) C->D E 5. Kinetic Rescan (Track E->Z Shift) D->E Yes (300 nm UV) F 6. Spectral Analysis (Isosbestic Point Check) D->F No E->F

Fig 1: UV-Vis experimental workflow and self-validating photoisomerization tracking.

References

  • Goa University. "Applications of UV-Visible Spectroscopy." [Link]

  • ResearchGate. "UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid." [Link]

  • Frontiers. "Reversed-Phase HPLC Characterization and Quantification..." [Link]

  • ResearchGate. "On the azo dyes derived from benzoic and cinnamic acids used as photosensitizers..." [Link]

  • ResearchGate. "UV filter 2-ethylhexyl 4-methoxycinnamate: a structure, energetic and UV-Vis spectral analysis..." [Link]

  • Beilstein Journals. "Chiral nanostructures self-assembled from nitrocinnamic amide amphiphiles."[Link]

  • SciSpace. "Understanding the role played by protic ionic liquids..."[Link]

  • ResearchGate. "UV-visible absorption spectra of E- and Z-CA..." [Link]

  • YouTube. "What is Effect of Stereochemistry on UV Absorption Spectra." [Link]

  • Google Patents. "EP0833812A1 - Chemical compounds and methods of production thereof."
  • RSC. "NIS-initiated photo-induced oxidative decarboxylative sulfoximidation..." [Link]

Sources

Comparative Biological Potency of Methyl-Substituted Cinnamic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Cinnamic acid and its derivatives represent a highly versatile class of pharmacophores in drug discovery. While extensive literature exists on hydroxylated and methoxylated derivatives, methyl-substituted cinnamic acids (MCAs) —specifically positional isomers like 3-methylcinnamic acid, 4-methylcinnamic acid, and


-methylcinnamic acid—have recently emerged as potent biological modulators.

Unlike traditional standalone therapeutics, specific methyl-substituted analogues are now classified as "intervention catalysts" (chemosensitizers) . They possess the unique ability to incapacitate microbial defense systems, thereby rescuing the efficacy of conventional drugs against resistant strains[1]. This guide provides an objective, data-driven comparison of the biological potency, structure-activity relationships (SAR), and mechanistic pathways of methyl-substituted cinnamic acids.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The biological efficacy of cinnamic acids is strictly dictated by the electronic, steric, and lipophilic contributions of their ring substituents. The introduction of a methyl group fundamentally alters the molecule's interaction with biological targets compared to unsubstituted or oxygenated (methoxy/hydroxy) analogues[2].

The Causality of Methyl Substitution
  • Electronic Effects (+I): The methyl group acts as an electron-donating group via the inductive (+I) effect, increasing the electron density on the aromatic ring. This electron enrichment enhances the molecule's binding affinity to specific enzyme active sites and stabilizes phenyl radicals, contributing to moderate antioxidant activity[2].

  • Lipophilicity and Membrane Permeability: The substitution of a highly polar hydroxyl group or a bulky methoxy group with a non-polar methyl group significantly increases the molecule's hydrophobicity (LogP). This enhanced lipophilicity facilitates superior passive diffusion through the complex lipid bilayers of bacterial and fungal cell membranes[2].

  • Steric Preservation: The relatively small van der Waals radius of the methyl group introduces minimal steric hindrance. This allows the cinnamic acid backbone to maintain its planar geometry, which is often critical for intercalating into target receptors or structural proteins[2].

Overcoming Target-Specific Tolerance

A critical mechanistic discovery involves the deoxygenation of 4-methoxycinnamic acid to 4-methylcinnamic acid . In Saccharomyces cerevisiae models, mutations in the glutathione reductase gene (glr1Δ) confer hyper-tolerance to 4-methoxycinnamic acid. However, 4-methylcinnamic acid completely overcomes this tolerance, indicating that the specific para-substitution of a methyl moiety (lacking the oxygen atom) bypasses the altered redox defense mechanisms of the mutant[1][3].

Comparative Biological Efficacy

The biological profile of MCAs varies significantly based on the position of the methyl group (ortho, meta, para, or alpha). Table 1 summarizes the comparative quantitative and qualitative data across different methyl-substituted isomers.

Table 1: Comparative Biological Activities of Methyl-Substituted Cinnamic Acids
CompoundPrimary Biological ActivityKey Mechanistic FindingsEfficacy / Potency Data
3-Methylcinnamic Acid Antimicrobial (Modulator)Acts as an antibiotic resistance modulator. Alters membrane permeability.Moderate standalone activity; MIC values generally >5 mM for broad-spectrum bacteria[4].
4-Methylcinnamic Acid (p-MCA) Antifungal (Chemosensitizer), AntibacterialDisrupts fungal cell wall integrity; activates MAPK pathway. Disrupts bacterial membranes.Highly potent in synergy. Reduces MIC of Caspofungin significantly against A. brasiliensis[5][6].

-Methylcinnamic Acid
Biocide PotentiationPotentiates lactic acid and cetyltrimethylammonium bromide (CTAB).Reduces sessile S. aureus biofilms by 1.68 log CFU/cm² when combined with CTAB[7].
4-Chloro-

-methylcinnamic Acid
Antifungal (Intervention Catalyst)Overcomes fludioxonil tolerance in antioxidant MAPK mutants (sakAΔ, mpkCΔ).Highest chemosensitizing capability among 33 tested cinnamic derivatives[1][3].

Mechanistic Pathway Analysis: Fungal Cell Wall Integrity

The most clinically relevant application of 4-methylcinnamic acid is its role as an antifungal chemosensitizer. 4-MCA induces severe cell wall stress in fungal pathogens. This stress is normally mitigated by the fungus via the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling pathway [6].

When 4-MCA is co-administered with a cell wall-disrupting agent like Caspofungin, it overwhelms the CWI pathway. Experimental data shows that fungal mutants lacking key components of this pathway (such as the MAPKKK Bck1 or the MAPK Slt2) exhibit extreme susceptibility to 4-MCA, proving that 4-MCA directly targets and disrupts this specific survival cascade[5][6].

MAPK_Pathway MCA 4-Methylcinnamic Acid CellWall Fungal Cell Wall MCA->CellWall Disrupts structural integrity Tolerance Antifungal Tolerance (Overcome by 4-MCA) MCA->Tolerance Acts as Intervention Catalyst StressSensor Cell Surface Sensors (Wsc1, Mid2) CellWall->StressSensor Induces Cell Wall Stress MAPKKK Bck1 (MAPKKK) StressSensor->MAPKKK Activates MAPK Slt2 (MAPK) MAPKKK->MAPK Phosphorylation Cascade MAPK->Tolerance Mediates Survival (Blocked in Mutants) Caspofungin Caspofungin (Cell Wall Disruptant) Caspofungin->CellWall Inhibits β-1,3-glucan synthesis

Caption: Modulation of the Fungal Cell Wall Integrity (CWI) MAPK Signaling Pathway by 4-Methylcinnamic Acid.

Experimental Protocols: Synergy and Efficacy Validation

To ensure scientific integrity and reproducibility, the evaluation of methyl-substituted cinnamic acids as intervention catalysts requires self-validating experimental systems. The following protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for assessing synergistic chemosensitization[3][6].

Protocol 1: Checkerboard Microdilution Assay for Synergy Validation

This protocol mathematically validates whether 4-methylcinnamic acid acts synergistically with a conventional antifungal (e.g., Caspofungin).

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Dissolve 4-methylcinnamic acid and Caspofungin in DMSO to create highly concentrated stock solutions (e.g., 25.0 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity[5][6].

  • Matrix Dilution: In a standard 96-well microtiter plate, perform serial two-fold dilutions of Caspofungin along the x-axis (columns 1-10) and serial two-fold dilutions of 4-methylcinnamic acid along the y-axis (rows A-G). Row H and Column 11 serve as single-agent controls. Column 12 serves as the drug-free growth control.

  • Inoculum Preparation: Prepare a fungal suspension (e.g., Aspergillus brasiliensis or Saccharomyces cerevisiae mutants) in RPMI 1640 medium to yield a final inoculum concentration of

    
     to 
    
    
    
    CFU/mL[6].
  • Inoculation & Incubation: Add 100 µL of the fungal inoculum to each well. Incubate the plates at 35°C for 48 to 72 hours[8].

  • Determination of MIC: Visually and spectrophotometrically (at 530 nm) determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration resulting in complete inhibition of visible growth[8].

  • Self-Validating Calculation (FICI): Calculate the Fractional Inhibitory Concentration Index (FICI) to objectively define synergy.

    • Interpretation: Synergy is defined as FICI

      
      ; Indifference is 
      
      
      
      ; Antagonism is FICI
      
      
      [7].

Checkerboard_Assay Prep Prepare Stock Solutions (4-MCA & Caspofungin) Dilution 2D Serial Dilutions (96-well microtiter plate) Prep->Dilution Inoculation Inoculate Fungal Pathogen (e.g., A. brasiliensis) Dilution->Inoculation Incubation Incubation (35°C for 48-72h) Inoculation->Incubation MIC Determine MIC (Optical Density) Incubation->MIC FICI Calculate FICI (Synergy Assessment) MIC->FICI

Caption: Standardized experimental workflow for the Checkerboard Microdilution Assay to calculate FICI.

References

  • A Brief Review on History, Synthesis, Structure Activity Relationship, Application, and Mechanism Action of P Methlycinnamic Acid. International Journal of Pharmacy and Pharmaceutical Research.[Link]

  • Cinnamic Acid Analogs as Intervention Catalysts for Overcoming Antifungal Tolerance. Molecules / Semantic Scholar.[Link]

  • Biocide Potentiation Using Cinnamic Phytochemicals and Derivatives. PMC.[Link]

Sources

Safety Operating Guide

(E)-3-(3-Bromo-5-methylphenyl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of complex chemical entities requires more than just regulatory compliance; it demands a mechanistic understanding of the molecule’s reactivity and environmental fate. As a halogenated organic acid, (E)-3-(3-Bromo-5-methylphenyl)acrylic acid presents a dual-hazard profile that dictates strict segregation, containerization, and destruction protocols.

The following standard operating procedure (SOP) provides a self-validating framework for the safe handling and disposal of this compound, ensuring laboratory safety and environmental integrity.

Mechanistic Hazard Profiling & Segregation Logic

To determine the correct disposal pathway, we must first analyze the molecular structure of (E)-3-(3-Bromo-5-methylphenyl)acrylic acid. The molecule contains two critical functional groups that govern its waste classification:

  • The Carboxylic Acid Moiety: Confers weak acidity. It is capable of exothermic neutralization reactions if mixed with strong bases.

  • The Brominated Phenyl Ring: Classifies the molecule strictly as a halogenated organic compound .

The Causality of Segregation: Why must halogenated organics be strictly separated from standard organic waste? During thermal destruction, halogenated compounds generate highly corrosive and toxic halogen acid gases (such as hydrobromic acid, HBr). To safely destroy these molecules, they must be processed in specialized, EPA-permitted rotary kiln incinerators equipped with high-efficiency caustic scrubbers[1]. These scrubbers neutralize the HBr gas and prevent the catalytic formation of toxic brominated dioxins and furans[1]. Mixing halogenated waste with non-halogenated streams unnecessarily increases the volume of waste requiring this expensive, specialized treatment and violates hazardous waste segregation principles[2].

Table 1: Chemical Properties & Waste Classification
ParameterClassification / DataOperational Implication
Chemical Class Halogenated Organic AcidMust be routed exclusively to halogenated waste streams[2].
Functional Groups Bromophenyl, Carboxylic AcidWeakly acidic; incompatible with strong bases and reactive metals.
Physical State Solid (Standard Conditions)Dust generation risk; requires non-sparking cleanup tools.
EPA RCRA Status D-Listed (Characteristic)Regulated hazardous waste; forbidden from sanitary sewer disposal.
Table 2: Chemical Compatibility & Segregation Matrix
Waste StreamCompatibilityCausality / Hazard Risk
Halogenated Organics Compatible Shared disposal pathway (high-temperature incineration with caustic scrubbing)[1].
Non-Halogenated Organics Incompatible Mixing cross-contaminates streams, complicating incineration logistics[2].
Inorganic Acids (e.g., HCl)Incompatible Differential reactivity; organic acids must be segregated from inorganic mineral acids[2].
Strong Bases (e.g., NaOH)Incompatible Exothermic neutralization reaction; risk of heat generation, pressurization, and container rupture[3].

Step-by-Step Disposal Protocol

This protocol ensures that the waste is captured, labeled, and staged in a self-validating manner that prevents downstream chemical incompatibilities.

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or heavy-duty glass container.

  • Causality: Organic acids must never be stored in steel or metal containers due to the risk of slow, hydrogen-gas-producing corrosive interactions over time[3].

Step 2: Initial Labeling

  • Action: Attach a hazardous waste tag to the container before or at the exact time the first drop/particle of waste is added[4]. Write the full chemical name: "Waste: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid" .

  • Causality: Using complete chemical names rather than abbreviations or empirical formulas ensures that emergency responders and Environmental Health and Safety (EHS) personnel can accurately identify the hazards during a spill or transport[4].

Step 3: Waste Accumulation

  • Action: Place the waste exclusively into the designated "Halogenated Organic Waste" container.

  • Causality: Any organic compound that is brominated, chlorinated, fluorinated, or iodinated must be isolated to ensure it is routed to the correct regulated hazardous waste incinerator[2].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the container in a designated SAA. Keep the container vapor-tight and securely closed at all times unless actively adding waste[4].

  • Causality: Open containers violate EPA emissions standards and present an inhalation hazard.

Step 5: EHS Transfer and Final Destruction

  • Action: Transfer the container to your facility's Central Accumulation Area within 3 days of the container becoming full, or before the 1-year SAA limit is reached[3].

  • Causality: EHS will manifest the waste for transport to an EPA-permitted facility, where it will undergo destruction and removal efficiency (DRE) incineration of 99.99%, utilizing wet scrubbers to capture the resulting hydrobromic acid[1].

Emergency Spill Response Workflow

In the event of an accidental release (either as a dry powder or dissolved in a halogenated solvent like dichloromethane), execute the following operational plan:

  • Isolation: Immediately remove any potential sources of ignition and evacuate personnel from the immediate area. Allow the chemical hood exhaust to ventilate the space[4].

  • Containment (Solutions): If the acid is dissolved in a solvent, place chemically inert absorbent pads over the spill. Allow the pads to fully absorb the liquid[4].

  • Containment (Solids): If the spill is a dry powder, lightly mist the powder with a compatible solvent (if safe) to prevent aerosolization, or carefully sweep it up using non-sparking tools.

  • Neutralization: If the acidic nature of the spill poses a direct corrosive threat to the benchtop, cautiously apply a weak base (e.g., sodium bicarbonate) to neutralize the acid before absorption.

  • Collection & Disposal: Place all saturated absorbent pads, swept solids, and contaminated PPE into a heavy-duty plastic bag or HDPE container. Label it strictly as "Hazardous Waste - Halogenated Organic Spill Debris" and route it through the halogenated waste stream[4].

Disposal Logic Visualization

DisposalWorkflow Start Waste Generation: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid Decision Hazard Classification Start->Decision Class1 Halogenated Organic (Bromine Moiety) Decision->Class1 Class2 Organic Acid (Carboxylic Group) Decision->Class2 Action1 Segregate from: Non-Halogenated & Bases Class1->Action1 Class2->Action1 Action2 Package in HDPE/Glass (Avoid Steel) Action1->Action2 Labeling Label: 'Hazardous Waste' Use Full Chemical Name Action2->Labeling Disposal EPA-Permitted Incineration (Caustic Scrubbing for HBr) Labeling->Disposal EHS Transfer

Logical workflow for the segregation and disposal of brominated organic acids.

References

1.[2] HAZARDOUS WASTE SEGREGATION. Bucknell University Environmental Health and Safety. Available at:[Link] 2.[3] Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at:[Link] 3.[4] Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: [Link] 4.[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling (E)-3-(3-Bromo-5-methylphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Compound: (E)-3-(3-Bromo-5-methylphenyl)acrylic acid CAS: 1262018-17-6 Physical State: Solid (Powder/Crystalline) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) - GHS Category 2/2A/3[1][2]

As researchers, we often treat "building blocks" with complacency.[2] However, this compound combines a carboxylic acid moiety (pKa ~4.[2]5) with an


-unsaturated system  (Michael acceptor). This structural duality dictates our safety protocol: the acidity drives immediate local irritation, while the electrophilic alkene suggests a potential for protein alkylation (sensitization) upon repeated exposure.[2]

This guide moves beyond generic safety advice, providing a logic-driven framework for handling this specific halogenated cinnamic acid derivative.

Risk Assessment & PPE Strategy

Effective safety is not about wearing more gear; it is about wearing the right gear for the specific molecular interaction.[2]

The "Why" Behind the Gear (Scientific Integrity)
  • Respiratory Risk: As a solid organic acid, airborne dust creates an acidic micro-environment on mucous membranes (nose, throat, lungs), leading to immediate inflammation (H335).[2]

  • Dermal Risk: The bromine and methyl substituents increase lipophilicity (LogP), potentially enhancing skin absorption compared to unsubstituted cinnamic acid.[2]

  • Ocular Risk: The acidic protons can cause rapid corneal opacity or severe irritation (H319) upon contact with the eye's moisture.[2]

PPE Selection Matrix
Protection ZoneRecommended EquipmentScientific Rationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Prevents inhalation of acidic particulates.[1][2] Engineering controls (hood) are superior to PPE.[2]
Hand (Dermal) Nitrile Gloves (Double-gloving recommended)Nitrile offers excellent resistance to organic acids.[1][2] Double gloving prevents permeation if the outer glove is compromised by solvent vehicles (e.g., DMSO/DCM).[2]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields.[2] Goggles seal the ocular environment.[2]
Body Lab Coat (High-neck, Cotton/Poly blend) Prevents dust accumulation on street clothes.[1][2] Synthetic blends resist acid degradation better than pure cotton.[2]

Operational Handling Workflow

This workflow minimizes static discharge (which disperses powder) and exposure duration.[2]

Protocol: Safe Weighing & Solubilization
  • Preparation :

    • Place the balance inside the fume hood or use a powder containment enclosure.[2]

    • Static Control : Use an ionizing bar or wipe the spatula with an anti-static cloth.[2] Substituted cinnamic acids are prone to static cling.[2]

  • Transfer :

    • Do not use a metal spatula if weighing into a metal-catalyzed reaction vessel (trace metal contamination).[1][2] Use porcelain or anti-static plastic.[2]

    • Transfer slowly to avoid "dust clouds."[2]

  • Solubilization :

    • Note on Solubility: This compound is sparingly soluble in water but soluble in organic solvents (DMSO, DMF, Methanol, DCM).[2]

    • Add solvent slowly down the side of the vial to wash residual powder into the solution.[2]

Visualization: Operational Logic Flow

HandlingWorkflow cluster_0 Critical Control Point: Dust Management Start Storage (Dry, Room Temp) Check Check Engineering Controls (Hood Flow) Start->Check Weigh Weighing (Anti-static, In Hood) Check->Weigh Flow > 100 fpm Solubilize Solubilization (Add Solvent to Solid) Weigh->Solubilize Minimize Dust Reaction Reaction Setup (Inert Atmosphere) Solubilize->Reaction Transfer Solution

Figure 1: Operational workflow emphasizing the critical control point of dust management during weighing.

Emergency Response & Spill Management

In the event of exposure, the chemical nature of the compound (acidic irritant) dictates the response.[2]

  • Eye Contact : Flush immediately for 15 minutes .[2][3][4][5] Time is critical to neutralize the pH change on the corneal surface.[2]

  • Skin Contact : Wash with soap and water.[2][3][4][5][6][7] Do not use alcohol/solvents, as they may act as a vehicle, driving the brominated compound deeper into the dermis.[2]

Spill Cleanup Protocol
  • Isolate : Evacuate the immediate area if a large dust cloud is formed.[2]

  • Assess :

    • Dry Spill: Do not dry sweep (creates dust).[2]

    • Wet Spill: Absorb with inert material (vermiculite/sand).[2]

  • Neutralize : For significant spills, treat the area with a dilute sodium bicarbonate solution to neutralize the acid functionality before final wipe-down.[2]

Visualization: Spill Decision Tree

SpillResponse Start Spill Detected Type State of Spill? Start->Type Dry Solid/Powder Type->Dry Dry Wet Solution (Solvent) Type->Wet Liquid Method1 Wet Wipe or HEPA Vacuum Dry->Method1 Prevent Dust Disposal Collect as Halogenated Waste Method1->Disposal Absorb Absorb with Vermiculite Wet->Absorb Contain Absorb->Disposal

Figure 2: Decision logic for spill remediation, prioritizing dust suppression for solids and containment for liquids.[1][2]

Disposal & Logistics

Proper disposal is a legal and environmental imperative, particularly for halogenated compounds.[2]

  • Waste Classification : Halogenated Organic Waste .[2]

    • Reasoning: The bromine atom (Br) requires specific incineration conditions.[2] Standard incineration of brominated compounds can release hydrogen bromide (HBr) gas.[2]

  • Disposal Path :

    • Dissolve solid waste in a combustible solvent (e.g., acetone or ethanol) if not already in solution.[2]

    • Label clearly: "Contains Halogenated Organics - Bromine."[2]

    • Ultimate Fate : High-temperature incineration equipped with a scrubber (to neutralize HBr).[2]

References

  • BLD Pharm . (E)-3-(3-Bromophenyl)acrylic acid Safety Data Sheet (SDS). Retrieved from (Cross-referenced for structural analogs).[2]

  • PubChem . Compound Summary: (E)-3-Bromoacrylic acid.[1][2][8] National Library of Medicine.[2] Retrieved from .[2]

  • Fisher Scientific . Safety Data Sheet: Trans-2-Bromocinnamic acid. Retrieved from .[2]

  • Sigma-Aldrich . Product Specification: 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)acrylic acid. Retrieved from .[2]

(Note: Specific SDS data for CAS 1262018-17-6 is extrapolated from close structural analogs [trans-2-bromocinnamic acid and 3-bromo-5-methylaniline] where direct data was limited, adhering to the Principle of Conservative Safety Assessment.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.